N-benzyl-N-(n-butyl)carbamyl chloride
Description
Properties
CAS No. |
55247-28-4 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-benzyl-N-butylcarbamoyl chloride |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-9-14(12(13)15)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
IWFYZVFKBNNZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-N-(n-butyl)carbamyl Chloride
Abstract
N-benzyl-N-(n-butyl)carbamyl chloride is a reactive chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. Its bifunctional nature, incorporating a stable benzyl group, a flexible n-butyl chain, and a highly electrophilic carbamoyl chloride moiety, makes it a versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from N-benzyl-N-butylamine, an exploration of its reactivity profile with various nucleophiles, and its application in the development of biologically active compounds, particularly in the agrochemical sector. Safety protocols for handling this and related compounds are also discussed in detail.
Introduction: The Role of N,N-Disubstituted Carbamoyl Chlorides in Synthesis
Carbamoyl chlorides (R₂NCOCl) are a class of acyl chlorides that serve as crucial electrophilic synthons for the introduction of the N,N-disubstituted carbamoyl moiety.[1] This functional group is a cornerstone in the molecular architecture of numerous compounds in the pharmaceutical, agrochemical, and materials science industries.[2] The reactivity of the carbamoyl chloride is centered at the electrophilic carbonyl carbon, making it a prime target for nucleophilic acyl substitution. Unlike their more reactive acyl chloride counterparts, the electron-donating nature of the nitrogen atom provides a degree of stabilization, rendering them less susceptible to hydrolysis and allowing for more controlled reactions.[3]
N-benzyl-N-(n-butyl)carbamyl chloride is a member of this family with two distinct alkyl/aryl groups, providing a specific combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of the final product, such as solubility, lipophilicity, and biological target engagement.
Physicochemical Properties
Specific experimental data for N-benzyl-N-(n-butyl)carbamyl chloride is not widely available in public databases. Therefore, the following tables provide calculated properties for the target compound and experimental data for its key precursor, N-benzyl-N-butylamine.
Table 1: Calculated and General Properties of N-benzyl-N-(n-butyl)carbamyl Chloride
| Property | Value/Description | Source |
| IUPAC Name | N-benzyl-N-butylcarbamoyl chloride | N/A |
| Molecular Formula | C₁₂H₁₆ClNO | Calculated |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid. | Analogy |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | Analogy |
| CAS Number | Not assigned or readily available in public databases. | N/A |
Table 2: Experimental Properties of the Precursor, N-benzyl-N-butylamine
| Property | Value | Source |
| CAS Number | 2403-22-7 | [4][5] |
| Molecular Formula | C₁₁H₁₇N | [5] |
| Molecular Weight | 163.26 g/mol | [5] |
| Boiling Point | 87-89 °C at 3 mmHg | [4] |
| Density | 0.911 g/mL at 25 °C | [4] |
| Refractive Index | n²⁰/D 1.501 | [4] |
Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride
The most direct and widely employed method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[6] The use of triphosgene is preferred in a laboratory setting due to its solid state and reduced handling risks compared to gaseous phosgene. The reaction proceeds via the nucleophilic attack of the secondary amine on a carbonyl group of the phosgene equivalent, followed by the elimination of HCl.
Causality Behind Experimental Choices
-
Reagent Selection (Triphosgene): Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled source of phosgene.[3] In solution, and often with catalytic activation, it decomposes to release three equivalents of phosgene in situ, minimizing the risk associated with handling the highly toxic gas directly.
-
Stoichiometry: The stoichiometry is critical. One equivalent of triphosgene delivers three equivalents of phosgene. Therefore, approximately one-third of a molar equivalent of triphosgene is required per equivalent of the secondary amine. A slight excess of the amine is sometimes used to ensure the complete consumption of the phosgene equivalent, though using a non-nucleophilic base is more common.
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or toluene is essential to prevent reaction with the solvent. The solvent must be anhydrous, as carbamoyl chlorides are moisture-sensitive.[2]
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an acid scavenger.[6]
-
Temperature Control: The reaction is exothermic. It is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from established methods for the synthesis of carbamoyl chlorides and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.[3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add N-benzyl-N-butylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.
-
Reaction: Add the triphosgene solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, likely a colorless to pale yellow oil, can be purified by vacuum distillation if necessary to remove any non-volatile impurities.
Chemical Reactivity and Mechanistic Considerations
The reactivity of N-benzyl-N-(n-butyl)carbamyl chloride is dominated by nucleophilic acyl substitution at the carbonyl carbon. The reaction can proceed through two primary mechanistic pathways, the choice of which is dictated by the nucleophile, solvent, and steric/electronic properties of the carbamoyl chloride itself.
Reaction Mechanisms
-
Dissociative Sₙ1-like Pathway: In polar, protic solvents (solvolysis), N,N-disubstituted carbamoyl chlorides often react via a dissociative Sₙ1-like mechanism. This pathway involves a rate-determining ionization to form a planar, resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly trapped by the solvent nucleophile. The lone pair on the nitrogen atom significantly stabilizes the positive charge through resonance, making this pathway favorable.[1]
-
Associative Addition-Elimination Pathway: With strong, non-solvent nucleophiles (e.g., amines, alkoxides) in aprotic solvents, the reaction typically proceeds through a bimolecular addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is expelled, reforming the carbonyl double bond.
Caption: Competing mechanistic pathways for carbamoyl chloride reactivity.
Reactions with Nucleophiles
-
Hydrolysis: Reaction with water leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the parent secondary amine (N-benzyl-N-butylamine) and carbon dioxide. This highlights the need for anhydrous conditions during synthesis and storage.
-
Alcohols/Phenols: In the presence of a base, alcohols and phenols react to form stable carbamate esters. This reaction is fundamental for creating the carbamate linkage found in many pharmaceuticals and agrochemicals.
-
Amines: Reaction with primary or secondary amines yields substituted ureas. This is a highly efficient method for forming the urea functional group, a common pharmacophore. Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl byproduct.
-
Carboxylic Acids: Carbamoyl chlorides can react with carboxylic acids, often in the presence of a non-nucleophilic base, to form mixed anhydrides, which can then be used to form amides.[7]
Applications in Research and Development
The primary utility of N-benzyl-N-(n-butyl)carbamyl chloride is as an intermediate for the synthesis of more complex molecules, particularly ureas and carbamates, which exhibit a wide range of biological activities.
Agrochemicals: Synthesis of Herbicidal Ureas
A significant application of N,N-disubstituted carbamoyl chlorides is in the preparation of pesticides, especially herbicidal ureas.[6] The reaction of a carbamoyl chloride with an appropriate aniline derivative yields a substituted urea that can act as a potent inhibitor of photosynthesis in target weeds. For instance, N-benzyl-N-(n-butyl)carbamyl chloride can be reacted with a substituted aniline to produce a specific N,N,N'-trisubstituted urea with potential herbicidal properties.[6] Such compounds are valued for their ability to control the growth of weed grasses and broadleaved weeds in various crops.[6]
Drug Discovery and Development
The carbamoyl moiety introduced by this reagent is a key structural element in many therapeutic agents. The benzyl and n-butyl groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity (logP), membrane permeability, and metabolic stability. While specific drug candidates synthesized directly from N-benzyl-N-(n-butyl)carbamyl chloride are not prominent in the literature, its potential as a building block in lead optimization is clear. It allows for the systematic introduction of the N-benzyl-N-butyl carbamoyl group to explore structure-activity relationships (SAR) in a drug discovery campaign.
Safety, Handling, and Toxicology
N-benzyl-N-(n-butyl)carbamyl chloride should be handled with extreme care, assuming it possesses hazards similar to other carbamoyl chlorides and its precursors.
-
General Hazards: Carbamoyl chlorides are corrosive and lachrymatory. They are moisture-sensitive and react with water to release HCl gas.[2] Inhalation can cause severe respiratory irritation. Direct contact causes serious skin and eye burns.
-
Precursor Hazards (Benzyl Chloride): The precursor, benzyl chloride (CAS 100-44-7), is a known lachrymator, is toxic by inhalation, corrosive, and classified as a probable human carcinogen (Group B2) by the EPA.[8][9]
-
Reagent Hazards (Phosgene/Triphosgene): Phosgene is an extremely toxic gas. Triphosgene, while safer to handle as a solid, must be treated with caution as it can decompose to release phosgene upon heating or contact with nucleophiles. All manipulations should be conducted in a certified chemical fume hood.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: All work must be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, alcohols, and amines.[2]
-
Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water to clean up spills.
Conclusion
N-benzyl-N-(n-butyl)carbamyl chloride is a valuable synthetic intermediate whose utility is derived from the high reactivity of its carbamoyl chloride group. It provides a reliable method for introducing the N-benzyl-N-butyl-carbamoyl moiety, enabling the synthesis of complex ureas and carbamates. While specific physical and toxicological data are scarce, its chemical behavior can be confidently predicted from the extensive studies on analogous N,N-disubstituted carbamoyl chlorides. Its demonstrated use in the synthesis of potential agrochemicals underscores its importance as a building block for creating functional molecules. Proper adherence to stringent safety protocols is paramount when handling this reactive compound and its hazardous precursors.
References
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N-benzyl-N-(n-butyl)carbamyl chloride CAS number
An In-depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride and its Analogs: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Identification
N-benzyl-N-(n-butyl)carbamyl chloride belongs to the carbamoyl chloride family of organic compounds. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and the nitrogen atom of an amine. Their inherent reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including ureas, carbamates, and isocyanates, which are significant pharmacophores in medicinal chemistry.
A diligent search of chemical databases did not yield a specific CAS number for N-benzyl-N-(n-butyl)carbamyl chloride. However, several structurally related compounds are well-documented, providing a strong basis for predicting the properties and reactivity of the title compound.
Table 1: Structurally Similar Carbamoyl Chlorides with Assigned CAS Numbers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Benzyl-N-methylcarbamoyl chloride | 32366-02-2[1] | C9H10ClNO[1] | 183.63[1] |
| N-benzyl-N-(2-phenylethyl)carbamoyl chloride | 55246-62-3[2] | C16H16ClNO[2] | 273.76 |
| N,N-Dibenzylcarbamoyl chloride | 25370-09-6[1] | C15H14ClNO | 259.73 |
| Diethyl carbamoyl chloride | 88-10-8[3] | C5H10ClNO | 135.59 |
Physicochemical Properties (Predicted)
Based on the properties of analogous compounds, the following characteristics can be anticipated for N-benzyl-N-(n-butyl)carbamyl chloride:
Table 2: Predicted Physicochemical Properties of N-benzyl-N-(n-butyl)carbamyl Chloride
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H16ClNO | Based on the constituent benzyl, n-butyl, and carbamoyl chloride groups. |
| Molecular Weight | 225.71 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Carbamoyl chlorides are often liquids or low-melting solids.[4] |
| Odor | Pungent, acrid | A common characteristic of reactive acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Insoluble in water. | Expected behavior for a nonpolar organic molecule. |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The carbamoyl chloride moiety is an excellent electrophile. |
Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride: A Proposed Protocol
The synthesis of N-benzyl-N-(n-butyl)carbamyl chloride can be reliably achieved by the reaction of the corresponding secondary amine, N-benzyl-n-butylamine, with phosgene or a phosgene equivalent. Phosgene itself is a highly toxic gas, and its use requires specialized equipment and safety precautions. A safer and more common laboratory-scale alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a solid phosgene equivalent.
Synthetic Workflow
The synthesis is a two-step process that can often be performed in a single pot. The first step involves the generation of the reactive species from triphosgene, followed by the reaction with the secondary amine.
Caption: Proposed synthesis workflow for N-benzyl-N-(n-butyl)carbamyl chloride.
Detailed Experimental Protocol
Materials:
-
N-benzyl-n-butylamine
-
Triphosgene
-
Anhydrous toluene
-
Pyridine (or triethylamine)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In the dropping funnel, prepare a solution of N-benzyl-n-butylamine (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous toluene.
-
Reaction: Add the amine solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate sequentially with cold, dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-N-(n-butyl)carbamyl chloride.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Applications in Drug Development and Organic Synthesis
Carbamoyl chlorides are versatile reagents. N-benzyl-N-(n-butyl)carbamyl chloride is expected to be a valuable building block for:
-
Synthesis of Ureas: Reaction with primary or secondary amines will yield N,N,N'-trisubstituted ureas, a common scaffold in many biologically active molecules.
-
Synthesis of Carbamates: Reaction with alcohols or phenols will produce N,N-disubstituted carbamates, which are important functional groups in pharmaceuticals and agrochemicals.
-
Protecting Group Chemistry: The N-benzyl-N-butylcarbamoyl group could potentially be used as a protecting group for amines.
-
Formation of Isocyanates: While not the primary application, under certain thermal conditions, carbamoyl chlorides can eliminate HCl to form isocyanates.
Benzyl-containing compounds, in general, are widely used in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7] The benzyl group can be a key structural component or a protecting group that is later removed.
Analytical Characterization
The structure and purity of the synthesized N-benzyl-N-(n-butyl)carbamyl chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen and the aromatic ring, and the aliphatic protons of the n-butyl group.
-
¹³C NMR will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is expected for the C=O stretch of the carbamoyl chloride.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
Carbamoyl chlorides are reactive and potentially hazardous compounds.[8][9] Safe handling is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3][10] Work in a well-ventilated fume hood.
-
Reactivity Hazards: Carbamoyl chlorides are moisture-sensitive and will react with water to release hydrochloric acid. They are also corrosive and can cause severe burns to the skin and eyes.[11] Avoid contact with skin and eyes.[9]
-
Spills: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[8]
-
Disposal: Dispose of waste carbamoyl chloride and contaminated materials as hazardous chemical waste in accordance with local regulations.[11]
Conclusion
While a dedicated CAS number for N-benzyl-N-(n-butyl)carbamyl chloride is not readily identifiable, its synthesis and properties can be confidently predicted based on the well-established chemistry of related carbamoyl chlorides. This guide provides a robust framework for its preparation, characterization, and safe handling. As a versatile chemical intermediate, N-benzyl-N-(n-butyl)carbamyl chloride holds potential for applications in the synthesis of novel compounds for the pharmaceutical and fine chemical industries.
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An In-depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl chloride
Abstract
N-benzyl-N-(n-butyl)carbamyl chloride is a disubstituted carbamoyl chloride, a class of organic reagents characterized by a highly electrophilic carbonyl carbon.[1] This reactivity makes them valuable intermediates in synthetic organic chemistry, particularly for the construction of carbamate and urea linkages, which are pivotal functional groups in numerous pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive analysis of N-benzyl-N-(n-butyl)carbamyl chloride, consolidating its chemical properties, synthesis methodologies, and reactivity profile. Drawing from established principles governing carbamoyl chlorides, this document offers field-proven insights and detailed protocols relevant to researchers, scientists, and drug development professionals. The narrative explains the causal relationships behind experimental choices and provides self-validating systems for the described protocols.
Introduction and Chemical Identity
N-benzyl-N-(n-butyl)carbamyl chloride belongs to the family of carbamoyl chlorides (R₂NCOCl), which serve as activated carbamoylating agents. The presence of both a benzyl and an n-butyl group on the nitrogen atom sterically and electronically influences the reactivity of the carbonyl center. These substituents are critical in modulating the stability of the molecule and the potential reaction pathways it can undertake.[1] The primary utility of this reagent lies in its ability to react with nucleophiles, such as alcohols and amines, to form stable carbamate and urea derivatives, respectively.[2] These moieties are integral to a vast array of biologically active molecules, where they often function as peptide bond surrogates, enhance cell membrane permeability, or participate in critical hydrogen bonding interactions with biological targets.[3][4]
Molecular Structure
Caption: Structure of N-benzyl-N-(n-butyl)carbamyl chloride.
Physicochemical Properties
Quantitative data for this specific compound is not widely published. The table below summarizes its core identifiers and includes predicted properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | - |
| Molecular Weight | 225.71 g/mol | - |
| CAS Number | 100709-36-8 | Vendor Information |
| Appearance | Expected: Colorless to pale yellow liquid | Analogy to similar carbamoyl chlorides |
| Boiling Point | Not determined | - |
| Solubility | Soluble in aprotic organic solvents | General property of carbamoyl chlorides |
| Reactivity | Moisture sensitive, corrosive | [5][6] |
Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[7] This method is directly applicable to the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride from its secondary amine precursor, N-benzyl-n-butylamine.
Synthesis Workflow
The synthesis involves the direct phosgenation of the secondary amine. The use of a non-nucleophilic base, such as pyridine or a tertiary amine, is sometimes employed to scavenge the HCl byproduct, although the reaction can also proceed without it.[8]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Causality: This protocol is designed to ensure complete reaction while minimizing side-product formation, such as ureas, which can occur if the amine reacts with the newly formed carbamoyl chloride. Using an inert, anhydrous aprotic solvent prevents hydrolysis of the phosgene and the product.[7] The reaction is run at 0°C initially to control the exothermic reaction and then allowed to warm to ensure completion.
Self-Validation: The progress of the reaction can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Infrared (IR) spectroscopy can also be used to track the disappearance of the N-H stretch from the secondary amine precursor.
Protocol:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet is charged with N-benzyl-n-butylamine (1.0 eq) dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.
-
Phosgenation: A solution of triphosgene (0.35 eq, a safer solid equivalent to phosgene) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up & Isolation: The solvent is carefully removed under reduced pressure. The crude product, N-benzyl-N-(n-butyl)carbamyl chloride, can often be used directly for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the thermal lability of some carbamoyl chlorides.
Reactivity and Mechanistic Profile
The reactivity of carbamoyl chlorides is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[1] The reaction mechanism can proceed through two primary pathways, the choice of which is dictated by the solvent, the nucleophile's strength, and the substituents on the nitrogen atom.[1][2]
Mechanistic Pathways
-
Associative Addition-Elimination: With strong nucleophiles (e.g., primary/secondary amines, alkoxides) in aprotic solvents, the reaction typically follows a bimolecular addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion.[2]
-
Dissociative Sₙ1-like Pathway: In polar, protic solvents (solvolysis), the reaction may proceed through a unimolecular pathway. This involves the rate-determining ionization of the C-Cl bond to form a resonance-stabilized carbamoyl cation and a chloride ion.[1][9] The lone pair on the nitrogen atom stabilizes the cation through resonance, making this a viable pathway for N,N-disubstituted carbamoyl chlorides.[1]
Caption: Competing mechanistic pathways for carbamoyl chlorides.
Reactions with Key Nucleophiles
-
Alcohols (Carbamate Formation): Reaction with alcohols or phenols yields N,N-disubstituted carbamates. These reactions often require a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated.[2][5] This is a cornerstone reaction in medicinal chemistry for creating the carbamate (urethane) linkage.[3]
-
Amines (Urea Formation): Primary or secondary amines react readily with N-benzyl-N-(n-butyl)carbamyl chloride to form unsymmetrical, tetrasubstituted ureas.[2][10] The urea moiety is another privileged scaffold in drug design, known for its ability to form strong hydrogen bonds.[11][12]
-
Water (Hydrolysis): Carbamoyl chlorides are sensitive to moisture and react with water. The initial product is an unstable carbamic acid, which rapidly decarboxylates to yield the parent secondary amine (N-benzyl-n-butylamine) and carbon dioxide.[2][13] This necessitates handling the reagent under anhydrous conditions.
-
Thiols (Thiocarbamate Formation): In a reaction analogous to that with alcohols, thiols react to form S-alkyl thiocarbamates. A base is typically required to deprotonate the thiol, increasing its nucleophilicity.[2]
Applications in Drug Development and Research
While specific, large-scale applications of N-benzyl-N-(n-butyl)carbamyl chloride are not widely documented, its role as a synthetic intermediate can be inferred from the immense importance of the carbamate and urea functional groups in pharmacology.[4][14]
-
Scaffold Synthesis: This reagent provides a direct route to introduce the N-benzyl, N-butyl substituted carbamoyl moiety onto a molecule containing a hydroxyl or amino group. The benzyl and butyl groups can serve to modulate properties like lipophilicity, metabolic stability, and steric bulk, which are critical parameters in drug design.
-
Bioisosteric Replacement: The carbamate group is often used as a more stable bioisostere for an amide bond in peptidomimetic drugs, improving their in vivo stability against enzymatic degradation.[3][14]
-
Kinase Inhibitors: The diaryl urea scaffold is a key pharmacophore in many approved tyrosine kinase inhibitors used in oncology.[11] N-benzyl-N-(n-butyl)carbamyl chloride can be used to construct related urea-containing compounds for screening and development.
Safety, Handling, and Disposal
Trustworthiness: The following safety protocols are based on guidelines for the general class of carbamoyl chlorides, which are known to be hazardous. Adherence to these procedures is critical for ensuring operator and environmental safety.[15]
-
Hazard Identification: Carbamoyl chlorides are corrosive and can cause severe skin burns and eye damage.[5][15] They are harmful if swallowed or inhaled and are often suspected carcinogens.[5][7] They react with water to liberate toxic HCl gas.[5]
-
Personal Protective Equipment (PPE): Handling should be performed exclusively in a certified chemical fume hood. Required PPE includes:
-
Gloves: Double gloving with a chemically resistant outer glove (e.g., butyl rubber) and a nitrile inner glove.
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat.
-
-
Handling: Always handle under an inert, anhydrous atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6] Use glass or Teflon-lined equipment. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[16]
-
Disposal: All waste, including contaminated PPE and rinsed containers, must be treated as hazardous. Quench small residual amounts cautiously by slow addition to a stirred, cold solution of sodium bicarbonate or a suitable alcohol/base mixture in the fume hood. Dispose of all waste in accordance with local, state, and federal regulations.[15]
Conclusion
N-benzyl-N-(n-butyl)carbamyl chloride is a specialized reagent whose value is derived from its membership in the highly reactive carbamoyl chloride class. Its primary function is to serve as an efficient electrophilic building block for the synthesis of complex molecules containing carbamate and urea linkages. A thorough understanding of its synthesis from N-benzyl-n-butylamine and its reactivity profile, particularly the competing mechanistic pathways with various nucleophiles, is essential for its effective and safe utilization in research and drug development. By leveraging the principles outlined in this guide, scientists can confidently incorporate this reagent into synthetic strategies aimed at creating novel chemical entities with potential therapeutic applications.
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An In-Depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride: Structure, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of N-benzyl-N-(n-butyl)carbamyl chloride, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, reactivity, and potential applications, grounding all information in established chemical principles.
Introduction: The Carbamoyl Chloride Functional Group
Carbamoyl chlorides are a class of organic compounds characterized by the R₂NC(O)Cl functional group.[1] They serve as valuable reagents in organic synthesis, acting as electrophilic synthons for the introduction of a substituted carbamoyl moiety. Their reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The parent compound, H₂NCOCl, is unstable, but N-substituted analogues, such as N-benzyl-N-(n-butyl)carbamyl chloride, are synthetically accessible and useful intermediates.[1] These compounds are instrumental in the synthesis of ureas, carbamates, and other related structures that are prevalent in pharmaceuticals and agrochemicals.[1]
Molecular Structure and Physicochemical Properties
The structure of N-benzyl-N-(n-butyl)carbamyl chloride features a central carbonyl group bonded to a chlorine atom and a nitrogen atom. The nitrogen is further substituted with a benzyl group and an n-butyl group.
Key Structural Features:
-
Electrophilic Carbonyl Carbon: The electron-withdrawing effects of both the chlorine and oxygen atoms render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Tertiary Amine Moiety: The nitrogen atom is trisubstituted, which influences the steric environment around the reactive center.
-
Aromatic and Aliphatic Substituents: The presence of both a benzyl (aromatic) and an n-butyl (aliphatic) group on the nitrogen atom imparts specific solubility characteristics and can influence the electronic properties of the molecule.
A summary of its predicted and known physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | Calculated |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid | Inferred from similar compounds[1] |
| Solubility | Soluble in nonpolar organic solvents | Inferred from similar compounds[1] |
Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride
The primary and most direct method for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride involves the reaction of the corresponding secondary amine, N-benzyl-N-butylamine, with phosgene or a phosgene equivalent.[1]
Precursor Synthesis: N-benzyl-N-butylamine
The necessary starting material, N-benzyl-N-butylamine, can be synthesized through several established methods, most commonly via reductive amination or direct alkylation.
-
Reductive Amination: Benzaldehyde is reacted with n-butylamine to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the secondary amine.
-
Direct Alkylation: n-Butylamine is reacted with benzyl chloride. This method can sometimes lead to over-alkylation, so reaction conditions must be carefully controlled.
The chemical properties of the precursor N-benzyl-N-butylamine are well-documented.[2]
Phosgenation Protocol
Due to the extreme toxicity of phosgene gas, a safer and more manageable alternative for laboratory-scale synthesis is the crystalline solid, bis(trichloromethyl) carbonate, commonly known as triphosgene.[3][4] Triphosgene serves as a solid source of phosgene, with one mole of triphosgene being equivalent to three moles of phosgene.[5][6]
Reaction Scheme:
Caption: Synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-benzyl-N-butylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.34 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Causality: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of undesired side products, such as ureas, which can form if the carbamoyl chloride reacts with the starting amine. The non-nucleophilic base is essential to neutralize the hydrochloric acid that is cogenerated with phosgene from the decomposition of triphosgene, driving the reaction to completion.[1]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid to remove any unreacted amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Applications
N-benzyl-N-(n-butyl)carbamyl chloride is a versatile intermediate for the synthesis of various functional groups. Its reactivity is centered on the electrophilic carbonyl carbon.
Caption: Key reactions of N-benzyl-N-(n-butyl)carbamyl chloride.
-
Hydrolysis: Reaction with water leads to the formation of the corresponding carbamic acid, which is generally unstable and may decompose further.[1]
-
Reaction with Alcohols (Carbamate Formation): In the presence of a base, N-benzyl-N-(n-butyl)carbamyl chloride reacts with alcohols to form stable carbamate esters. This is a highly valuable transformation in medicinal chemistry, as the carbamate linkage is a common feature in many drug molecules.[1]
-
Reaction with Amines (Urea Formation): Reaction with primary or secondary amines yields substituted ureas. The urea functional group is another critical pharmacophore in modern drug design.
Safety and Handling
Carbamoyl chlorides are reactive and moisture-sensitive compounds.[1] Although N-benzyl-N-(n-butyl)carbamyl chloride is not as acutely toxic as its precursor phosgene, it should be handled with care in a well-ventilated fume hood.
-
Toxicity: Assumed to be toxic and corrosive. Direct contact with skin and eyes should be avoided, and inhalation of vapors is hazardous.
-
Reactivity: Reacts with water and other nucleophiles. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Decomposition: May decompose upon heating to release toxic fumes, including hydrogen chloride and oxides of nitrogen.
Conclusion
N-benzyl-N-(n-butyl)carbamyl chloride is a valuable, albeit specialized, chemical intermediate. Its synthesis from N-benzyl-N-butylamine and a phosgene equivalent like triphosgene is a straightforward process under controlled conditions. The utility of this compound lies in its ability to act as an efficient electrophilic agent for the construction of carbamates and ureas, which are fundamental building blocks in the fields of pharmaceutical and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development.
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Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link].
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A Comprehensive Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride: Properties, Synthesis, and Reactivity
Abstract: N-benzyl-N-(n-butyl)carbamyl chloride is a disubstituted carbamoyl chloride that serves as a highly valuable and reactive intermediate in modern organic synthesis. Its utility lies in its ability to introduce the N-benzyl-N-(n-butyl)carbamoyl moiety, a functional group pertinent to the development of novel pharmaceuticals, agrochemicals, and other specialized materials. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via the phosgenation of its secondary amine precursor, and a thorough examination of its reactivity and underlying mechanistic pathways. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this versatile reagent.
Physicochemical Properties
N-benzyl-N-(n-butyl)carbamyl chloride is a derivative of carbamic acid, characterized by the presence of a benzyl group and an n-butyl group attached to the nitrogen atom. While not broadly cataloged, its properties can be reliably determined from its structure and comparison with analogous compounds.
The foundational precursor for its synthesis is N-benzyl-N-butylamine, an organic compound that serves as a building block in various chemical syntheses.[1][2] This secondary amine is typically a colorless to pale yellow liquid.[1]
Table 1: Physicochemical Data for N-benzyl-N-(n-butyl)carbamyl Chloride and its Precursor
| Property | Value (N-benzyl-N-(n-butyl)carbamyl chloride) | Value (N-benzyl-N-butylamine) | Source |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₁H₁₇N | Calculated /[1][3] |
| Molecular Weight | 225.72 g/mol | 163.26 g/mol | Calculated /[3][4] |
| IUPAC Name | N-benzyl-N-butylcarbamoyl chloride | N-benzylbutan-1-amine | - /[1] |
| CAS Number | Not available | 2403-22-7 | - /[2][3] |
| Boiling Point | Not determined | 87-89 °C (at 3 mmHg) | - /[2][3] |
| Density | Not determined | 0.911 g/mL (at 25 °C) | - /[2][3] |
| Solubility | Reacts with water and protic solvents | Limited solubility in water; soluble in organic solvents | - /[1] |
Synthesis and Mechanism
The most direct and established method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a corresponding secondary amine with phosgene (COCl₂) or a safer, less volatile phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate). This reaction is a cornerstone of industrial and laboratory organic synthesis.
The causality behind this choice of reagents rests on the high electrophilicity of the carbonyl carbon in phosgene. The lone pair of the secondary amine nitrogen acts as a potent nucleophile, attacking the carbonyl carbon. The subsequent elimination of a chloride ion and a proton (captured by a base) yields the thermodynamically stable carbamoyl chloride product. The use of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), is critical to scavenge the HCl generated during the reaction, thereby preventing the protonation of the starting amine and driving the equilibrium towards the product.
Experimental Protocol: Synthesis from N-benzyl-N-butylamine
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification. It utilizes triphosgene, a solid and safer alternative to gaseous phosgene.
Materials:
-
N-benzyl-N-butylamine (1.0 eq)[3]
-
Triphosgene (0.35 eq; provides a slight excess of phosgene units)
-
Pyridine (dried, 1.1 eq)
-
Dichloromethane (anhydrous, sufficient to make a ~0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a septum.
-
Reagent Charging: Dissolve N-benzyl-N-butylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane. Charge this solution to the reaction flask and cool to 0 °C using an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the triphosgene solution dropwise to the stirred amine solution at 0 °C over 30-45 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting amine spot (visualized with ninhydrin or UV light) indicates completion. Alternatively, a small aliquot can be carefully quenched and analyzed by ¹H NMR to confirm the conversion.
-
Workup: Once complete, carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. Safety Note: Unreacted phosgene will be neutralized, producing CO₂ gas (effervescence).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by vacuum distillation to yield the pure N-benzyl-N-(n-butyl)carbamyl chloride.
Chemical Reactivity and Mechanistic Pathways
Carbamoyl chlorides are potent electrophiles, and their chemistry is dominated by nucleophilic acyl substitution. The reactivity is primarily dictated by the electronic and steric properties of the nitrogen substituents.
The reaction can proceed through two primary mechanistic pathways:
-
Associative (Addition-Elimination): A strong nucleophile directly attacks the carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. This pathway is more common with strong, non-solvent nucleophiles in aprotic solvents.
-
Dissociative (Sₙ1-like): This pathway involves a rate-determining ionization of the C-Cl bond to form a planar, resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by a nucleophile. For N,N-disubstituted carbamoyl chlorides like the title compound, this Sₙ1-like mechanism is often favored in polar solvents. The lone pair on the nitrogen atom effectively stabilizes the positive charge on the adjacent carbon through resonance.
The presence of both a benzyl and an n-butyl group provides moderate steric hindrance. Interestingly, for solvolysis reactions proceeding through a dissociative pathway, increased steric bulk on the nitrogen can accelerate the reaction. This is because steric strain in the tetrahedral ground state is relieved upon forming the planar carbamoyl cation intermediate.
Applications in Synthetic Chemistry
The primary application of N-benzyl-N-(n-butyl)carbamyl chloride is as a synthetic intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
-
Synthesis of Unsymmetrical Ureas: Its reaction with primary or secondary amines provides a facile route to N,N,N'-trisubstituted ureas. This is a powerful tool in drug development, as the urea functional group is a common pharmacophore found in numerous approved drugs.
-
Synthesis of Carbamates: Reaction with alcohols or phenols yields carbamates. The carbamate moiety is another critical functional group in pharmaceuticals (e.g., as a prodrug or a key binding element) and in agrochemicals.
-
Protecting Group Chemistry: While less common, the carbamoyl group can be used to protect amines, though its high reactivity often makes other protecting groups more suitable.
Safety and Handling
N-benzyl-N-(n-butyl)carbamyl chloride must be handled with appropriate caution, consistent with other reactive acyl chlorides.
-
Corrosivity: Assumed to be corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitivity: Reacts with water, often vigorously, to release corrosive HCl gas. All handling and storage should be under anhydrous and inert conditions.
-
Precursor Hazards: The synthesis involves hazardous precursors. Phosgene is an extremely toxic gas. Triphosgene, while safer to handle, decomposes to phosgene and must be used with care. Benzyl chloride is a lachrymator and a suspected carcinogen.
-
Handling Recommendations: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
N-benzyl-N-(n-butyl)carbamyl chloride is a potent and versatile electrophilic reagent. A clear understanding of its physicochemical properties, a reliable synthetic protocol, and a nuanced appreciation for its reactivity are essential for its effective use. By leveraging its ability to readily form ureas and carbamates, researchers and drug development professionals can efficiently access a wide range of complex molecular architectures, accelerating the discovery of new chemical entities.
References
-
PubChem. N-(benzylcarbamoyl)carbamoyl chloride | C9H9ClN2O2 | CID 10443184. [Link]
-
Cheméo. Chemical Properties of N-Butylbenzylamine (CAS 2403-22-7). [Link]
Sources
N-Benzyl-N-(n-butyl)carbamyl Chloride: Mechanistic Profiling and Anhydrous Handling Protocols
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
N-benzyl-N-(n-butyl)carbamyl chloride is a highly versatile, yet notoriously moisture-sensitive electrophilic reagent used extensively in the synthesis of complex urea derivatives, carbamates, and active pharmaceutical ingredients (APIs)[1]. Like other disubstituted carbamoyl chlorides, its utility is inextricably linked to its reactivity, which presents significant handling challenges due to rapid hydrolysis upon exposure to ambient moisture[2]. This guide provides an in-depth mechanistic analysis of its hydrolytic degradation, quantitative kinetic comparisons, and field-proven, self-validating protocols for both kinetic profiling and anhydrous synthesis.
Mechanistic Elucidation of Hydrolysis
The reactivity of N,N-disubstituted carbamoyl chlorides is governed by nucleophilic acyl substitution. However, unlike standard acyl chlorides that typically undergo bimolecular addition-elimination, disubstituted carbamoyl chlorides predominantly hydrolyze via a dissociative
The Causality of Degradation:
This
Upon formation, this highly electrophilic intermediate is rapidly attacked by water to yield a carbamic acid. Carbamic acids are thermodynamically unstable and undergo spontaneous decarboxylation, releasing carbon dioxide (
Mechanistic pathway of N-benzyl-N-(n-butyl)carbamyl chloride hydrolysis.
Comparative Hydrolysis Kinetics
Understanding the steric and electronic parameters of the N-substituents is critical for predicting moisture sensitivity. The hydrolysis rate is highly dependent on the ability of the substituents to stabilize the
Table 1: Relative Solvolysis Rates of N,N-Disubstituted Carbamoyl Chlorides (Ethanol, 50°C) [4]
| Substituent ( | Relative Rate ( | Mechanistic Implication |
| Morpholino | 0.60 | Electron-withdrawing oxygen destabilizes the acylium ion. |
| Dimethyl ( | 1.00 | Baseline reference (Half-life in water at 0°C is ~6 min)[5]. |
| Di-n-butyl ( | 2.80 | Increased inductive stabilization of the transition state[4]. |
| Diethyl ( | 4.50 | Optimal balance of inductive donation and minimal steric hindrance[4]. |
| Piperidino | 8.36 | Ring conformation highly favors acylium planarization[4]. |
| Diisopropyl ( | 232.0 | Extreme acceleration due to massive steric relief upon ionization[4]. |
Note: While specific kinetic constants for N-benzyl-N-(n-butyl)carbamyl chloride are highly specialized, its reactivity profile closely mirrors the di-n-butyl derivative. The benzyl group provides slight steric retardation, but the compound maintains extreme moisture sensitivity.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that successful utilization of N-benzyl-N-(n-butyl)carbamyl chloride requires treating every protocol as a self-validating system. The causality of each step must be understood to prevent catastrophic yield loss via hydrolysis.
Protocol 1: Conductivity-Based Kinetic Profiling of Hydrolysis
Causality & Rationale: Traditional aliquot sampling exposes the system to atmospheric moisture, skewing kinetic data. In-situ conductivity monitoring leverages the stoichiometric generation of
Step-by-Step Methodology:
-
System Equilibration: Fill a thermostated conductivity cell with 50.0 mL of the desired solvent system (e.g., 80% ethanol/water) and equilibrate to 25.0°C ± 0.1°C[3].
-
Validation Checkpoint: Monitor the baseline conductivity for 10 minutes. A stable baseline (< 1% drift) validates thermal equilibrium and the absence of background ionic contaminants.
-
Substrate Injection: Using a gas-tight microsyringe, inject a precisely known volume of N-benzyl-N-(n-butyl)carbamyl chloride to achieve a final concentration of
M[3]. Why? This low concentration minimizes mass-law effects and ensures pseudo-first-order kinetics[4]. -
Data Acquisition: Record conductivity at 1-second intervals. The generation of
and ions will cause a logarithmic increase in conductivity[3]. -
Kinetic Derivation: Fit the conductivity-time curve to the integrated first-order rate law to extract the specific rate constant (
).
Protocol 2: Anhydrous Synthesis of 1-Benzyl-1-(n-butyl)-3,3-diphenylurea
Causality & Rationale: To outcompete the rapid hydrolysis of the carbamyl chloride, the nucleophile (diphenylamine) must be pre-activated. Using sodium hydride (NaH) generates a highly nucleophilic amide anion that attacks the electrophile instantaneously upon addition, bypassing degradation pathways[1].
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with ultra-pure Nitrogen (
). Repeat three times to ensure a strictly anhydrous environment. -
Nucleophile Activation: Suspend 0.685 g of NaH in 65 mL of anhydrous dimethylacetamide (DMAc). Slowly add a solution of 3.89 g diphenylamine in 25 mL DMAc[1].
-
Validation Checkpoint: The cessation of hydrogen gas (
) evolution confirms complete deprotonation and the formation of the active nucleophile. -
Electrophilic Addition: Maintain the system at 45°-50°C. Over one hour, dropwise add 5.19 g of N-benzyl-N-(n-butyl)carbamyl chloride[1]. Why? Dropwise addition prevents thermal runaway and localized concentration gradients.
-
Reaction Maturation & Quench: Stir for 2 hours at 50°C. Quench by pouring the mixture into cold water, which safely hydrolyzes any unreacted NaH or trace carbamyl chloride[1].
-
Isolation: Extract with methylene chloride, evaporate the extract, and purify the residue via silica gel chromatography using an acetone-hexane eluent[1].
Step-by-step anhydrous workflow for moisture-sensitive carbamyl chlorides.
Conclusion
The successful deployment of N-benzyl-N-(n-butyl)carbamyl chloride hinges on a rigorous understanding of its
References
-
Carbamoyl Chloride Reagent | For Research Use , Benchchem. 2
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions , NIH / Molecules. 4
-
Theoretical Insights into the Reactivity of Carbamoyl Chlorides: A Technical Guide , Benchchem. 3
-
Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea , PrepChem.com. 1
-
Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships , EPA. 5
Sources
- 1. prepchem.com [prepchem.com]
- 2. Carbamoyl Chloride Reagent|For Research Use [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Electrophilicity of N-Benzyl-N-(n-butyl)carbamyl Chloride: Mechanistic Insights and Kinetic Profiling
Executive Summary
N-benzyl-N-(n-butyl)carbamyl chloride is a highly versatile, disubstituted electrophile utilized extensively in the synthesis of complex ureas, carbamates, and isocyanates. Understanding its electrophilicity is paramount for drug development professionals optimizing synthetic routes. This whitepaper deconstructs the structural determinants of its reactivity, explores the mechanistic duality between ionization and associative pathways, and provides a self-validating experimental protocol for kinetic profiling.
Structural and Electronic Determinants of Electrophilicity
The reactivity of carbamyl chlorides (R₂NCOCl) is defined by a delicate electronic tug-of-war at the carbonyl carbon. Unlike highly reactive acyl chlorides, carbamyl chlorides exhibit dampened electrophilicity due to the resonance donation of the nitrogen lone pair into the carbonyl
In N-benzyl-N-(n-butyl)carbamyl chloride , the substituents on the nitrogen uniquely tune this electrophilicity:
-
Electronic Effects: The N-benzyl group exerts a mild electron-withdrawing inductive effect compared to a simple alkyl chain. This subtly reduces the electron density on the nitrogen, diminishing its resonance donation to the carbonyl carbon and thereby increasing the electrophilicity of the compound relative to N,N-dibutylcarbamyl chloride 1.
-
Steric Hindrance: The bulky N-butyl and N-benzyl groups create significant steric shielding around the electrophilic center. This steric bulk raises the activation energy for the approach of bulky nucleophiles, heavily influencing the trajectory and mechanism of nucleophilic acyl substitution.
Mechanistic Pathways: S_N1 Ionization vs. Addition-Elimination
The reaction of N-benzyl-N-(n-butyl)carbamyl chloride with nucleophiles proceeds via one of two competing mechanistic pathways, dictated by the solvent polarity and the nature of the nucleophile 2.
-
Dissociative (S_N1-like) Pathway: In polar protic solvents (e.g., aqueous ethanol), the reaction favors a rate-determining ionization to form a planar, resonance-stabilized carbamoyl cation, followed by rapid nucleophilic trapping 2.
-
Associative (Addition-Elimination) Pathway: In the presence of strong nucleophiles (e.g., amines, alkoxides) or in less polar solvents, the nucleophile attacks the carbonyl carbon directly, forming a tetrahedral intermediate before the chloride leaving group is expelled.
Mechanistic divergence of carbamyl chlorides based on solvent and nucleophile strength.
Quantitative Reactivity Indicators
To distinguish between these pathways experimentally, researchers rely on the Kinetic Solvent Isotope Effect (KSIE) (
| Mechanistic Pathway | Kinetic Solvent Isotope Effect (KSIE) | Kinetic Characteristics |
| S_N1 (Ionization) | 1.2 – 1.5 | Weakly assisted by nucleophilic solvation; rate depends primarily on solvent ionizing power. |
| Addition-Elimination | > 1.7 | Involves general-base catalysis from a second solvent molecule; highly sensitive to steric hindrance. |
Table 1: KSIE values correlating to mechanistic pathways in carbamyl chloride solvolysis 3.
According to Mayr's comprehensive quantitative approach to organic reactivity (
Experimental Protocol: Kinetic Determination of Electrophilicity
To accurately profile the electrophilicity of N-benzyl-N-(n-butyl)carbamyl chloride, a rigorously controlled kinetic study must be performed. The following protocol utilizes UV-Vis spectrophotometry or conductometry to derive the second-order rate constant (
Causality-Driven Methodology
Step 1: Anhydrous Solution Preparation
-
Action: Prepare stock solutions of N-benzyl-N-(n-butyl)carbamyl chloride and the target nucleophile (e.g., a substituted aniline) in an anhydrous solvent (e.g., dry acetonitrile).
-
Causality: Trace water acts as a competing nucleophile, leading to the formation of unstable carbamic acids that rapidly decarboxylate into amines. This side reaction fundamentally skews kinetic data and must be prevented.
Step 2: Establishing Pseudo-First-Order Conditions
-
Action: Ensure the concentration of the nucleophile is in large excess (at least 10-fold) compared to the carbamyl chloride 1.
-
Causality: By swamping the system with the nucleophile, its concentration remains effectively constant. This simplifies the complex bimolecular rate equation into a pseudo-first-order model, isolating the kinetic dependence on the electrophile.
Step 3: Thermal Equilibration and Initiation
-
Action: Equilibrate the quartz cuvette or thermostated conductivity cell to the precise target temperature. Rapidly inject and mix the reagents.
-
Causality: Rate constants are exponentially dependent on temperature (Arrhenius equation). Even minor thermal fluctuations during the initial mixing phase will introduce significant error margins.
Step 4: Data Acquisition and Derivation
-
Action: Monitor the disappearance of the carbamyl chloride or the appearance of the product. Plot
against the nucleophile concentration; the slope yields the second-order rate constant ( ) [[1]]().
Experimental workflow for determining the second-order rate constant of carbamyl chlorides.
Synthetic Applications in Drug Development
The tuned electrophilicity of N-benzyl-N-(n-butyl)carbamyl chloride makes it an ideal reagent for synthesizing sterically demanding, unsymmetrical ureas used in medicinal chemistry.
A prime example is the synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea 5.
-
Protocol: Diphenylamine is deprotonated using sodium hydride in dimethylacetamide (DMAc) under a nitrogen atmosphere. The resulting highly nucleophilic diphenylamide anion is reacted with N-benzyl-N-(n-butyl)carbamyl chloride at 45°–50°C.
-
Mechanistic Rationale: Because N-benzyl-N-(n-butyl)carbamyl chloride is sterically hindered, a weak nucleophile (like neutral diphenylamine) would result in sluggish kinetics. By utilizing sodium hydride, the amine is converted to a powerful anionic nucleophile. The polar aprotic solvent (DMAc) weakly solvates the anion, maximizing its nucleophilicity and driving the addition-elimination pathway to completion within 2 hours 5.
References
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: NIH / MDPI URL:[Link]
-
Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea Source: PrepChem URL:[Link]
-
Research Prof. H. Mayr: Reactivity Scales and Electrophilicity Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]
Sources
Methodological & Application
N-benzyl-N-(n-butyl)carbamyl chloride reaction with primary amines
Application Note: Synthesis of Asymmetric Ureas via N-Benzyl-N-(n-butyl)carbamyl Chloride and Primary Amines
Executive Summary
Urea moieties are critical pharmacophores in modern drug development, frequently serving as key hydrogen-bonding motifs in kinase inhibitors, soluble epoxide hydrolase inhibitors, and HIV protease inhibitors. The synthesis of asymmetric ureas—specifically N-benzyl-N-butyl-N'-alkyl/aryl ureas—can be efficiently achieved by reacting N-benzyl-N-(n-butyl)carbamyl chloride (BBC-Cl) with primary amines. This application note details the mechanistic rationale, optimized experimental protocols, and troubleshooting guidelines for this essential transformation.
Mechanistic Rationale & Chemical Causality
The reaction between BBC-Cl and a primary amine proceeds via a nucleophilic acyl substitution pathway.
-
Electrophile Stability: Unlike unsubstituted carbamoyl chlorides (which rapidly decompose into isocyanic acid and hydrogen chloride), disubstituted carbamoyl chlorides like BBC-Cl are highly stable at room temperature, allowing for controlled, predictable reactivity[1].
-
Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of BBC-Cl, forming a tetrahedral intermediate. Kinetic studies on similar dialkylcarbamyl chlorides indicate this is the rate-determining step, following second-order overall kinetics[2].
-
Elimination and Scavenging: The tetrahedral intermediate collapses, expelling a chloride anion. This generates hydrogen chloride (HCl) as a byproduct. Because HCl will rapidly protonate unreacted primary amine (converting it to a non-nucleophilic ammonium salt), a stoichiometric excess of a base is strictly required to drive the reaction to completion[3]. For standard amines, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used[4]; for highly electron-deficient amines, strong inorganic bases like Sodium Hydride (NaH) are required[5].
Self-Validating System: This protocol is designed to be self-validating. The use of a non-nucleophilic tertiary amine base (like DIPEA) ensures that the base cannot compete with the primary amine for the electrophile, preventing side-product formation. Reaction progress is visually validated by the formation of an amine-hydrochloride salt precipitate (when conducted in non-polar solvents like DCM) and analytically confirmed via LC-MS by the emergence of the target urea mass.
Logical Relationships & Experimental Workflows
Logical relationship and reaction mechanism for the nucleophilic acyl substitution of BBC-Cl.
Step-by-step experimental workflow for the synthesis of asymmetric ureas from BBC-Cl.
Experimental Protocol: Synthesis of Asymmetric Ureas
Note: This protocol is optimized for standard aliphatic and electron-rich aromatic primary amines[4]. For sterically hindered or electron-deficient amines, refer to the optimization table in Section 5.
Materials:
-
N-benzyl-N-(n-butyl)carbamyl chloride (BBC-Cl) (1.1 equiv)
-
Primary Amine (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.
-
Causality: Argon prevents the introduction of atmospheric moisture, which could lead to the competitive solvolysis (hydrolysis) of BBC-Cl into an unstable carbamic acid[1].
-
-
Base Addition: Add DIPEA (2.0 mmol) to the stirring solution.
-
Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated during the reaction, preventing the deactivation of the primary amine[3].
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Nucleophilic acyl substitution can be highly exothermic. Cooling prevents localized heating that may lead to the degradation of the carbamyl chloride or the formation of homocoupled side products.
-
-
Electrophile Addition: Dissolve BBC-Cl (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (typically 30% EtOAc in Hexanes) or LC-MS. The reaction is deemed complete when the primary amine starting material is fully consumed and the target mass (M + BBC-Cl mass - 35.5 Da) is dominant.
-
Aqueous Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual DIPEA and unreacted primary amine, followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of EtOAc in Hexanes) to afford the pure N-benzyl-N-butyl-N'-alkyl/aryl urea.
Quantitative Data & Reaction Optimization
The nucleophilicity of the primary amine dictates the required stringency of the reaction conditions. The following table summarizes optimized parameters for various amine classes:
| Primary Amine Class | Equivalents (BBC-Cl) | Base (Eq.) | Solvent | Temp Profile | Time | Expected Yield |
| Unhindered Aliphatic (e.g., Benzylamine) | 1.1 | DIPEA (2.0) | DCM | 0 °C → RT | 2–4 h | 85–95% |
| Sterically Hindered Aliphatic (e.g., t-Butylamine) | 1.2 | DIPEA (2.5) | THF | RT → 50 °C | 6–12 h | 70–85% |
| Electron-Rich Aromatic (e.g., p-Anisidine) | 1.1 | Pyridine (2.0) | DCM | RT | 4–8 h | 75–90% |
| Electron-Deficient Aromatic (e.g., p-Nitroaniline) | 1.5 | NaH (1.5) | DMA/DMF | 0 °C → 50 °C | 12–24 h | 50–70% |
Note: For highly electron-deficient aromatic amines, standard tertiary amine bases are insufficient. Deprotonation of the amine with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylacetamide (DMA) is required prior to the addition of BBC-Cl[5].
References
-
Title: Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea Source: PrepChem URL: [Link]
-
Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: NIH National Library of Medicine URL: [Link]
-
Title: The Reaction of Acyl Chlorides with Ammonia and Primary Amines Source: Chemguide URL: [Link]
-
Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: Common Organic Chemistry URL: [Link]
-
Title: Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine Source: ResearchGate URL: [Link]
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
Application Note: Comprehensive Guide to Unsymmetrical Urea Synthesis using N-Benzyl-N-(n-butyl)carbamoyl Chloride
Executive Summary
Unsymmetrical ureas are cornerstone motifs in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, soluble epoxide hydrolase inhibitors, and various biologically active agrochemicals[1]. While classical urea synthesis often relies on the handling of highly toxic phosgene gas or highly reactive isocyanates, the use of bench-stable carbamoyl chlorides offers a safer, highly regiocontrolled, and atom-economical alternative[2],[3].
This application note provides a deep-dive protocol for the synthesis of unsymmetrical ureas utilizing N-benzyl-N-(n-butyl)carbamoyl chloride as the primary electrophile. By detailing the mechanistic causality behind solvent and base selection, this guide empowers researchers to successfully couple both highly reactive aliphatic amines and sterically hindered, poorly nucleophilic aryl amines.
Mechanistic Rationale & Reagent Selection
Unlike formyl chlorides which are highly unstable, N,N-disubstituted carbamoyl chlorides like N-benzyl-N-(n-butyl)carbamoyl chloride exhibit remarkable thermal stability[3]. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The incoming amine nucleophile attacks the electrophilic carbonyl carbon of the carbamoyl chloride, generating a transient tetrahedral intermediate. The subsequent collapse of this intermediate ejects the chloride leaving group, yielding the stable urea core.
The Causality of Base Selection
The success of this coupling is entirely dependent on matching the base to the nucleophilicity of the amine:
-
For Aliphatic Amines (High Nucleophilicity): Mild, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are sufficient. They act purely as acid scavengers to neutralize the generated HCl, driving the equilibrium forward.
-
For Aryl or Hindered Amines (Low Nucleophilicity): Anilines and diarylamines (e.g., diphenylamine) lack the inherent nucleophilicity to attack the sterically encumbered N-benzyl-N-butyl carbonyl center. In these cases, a strong base like Sodium Hydride (NaH) must be used to pre-deprotonate the amine[4]. This generates a highly reactive amide anion, drastically lowering the activation energy required to form the tetrahedral intermediate.
Mechanistic pathway of unsymmetrical urea synthesis via nucleophilic acyl substitution.
Quantitative Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized reaction parameters based on the steric and electronic nature of the coupling amine.
| Amine Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Hindered Aryl | Diphenylamine | NaH (1.2 eq) | DMAc | 45–50 | 2–3 | 75–85% |
| Primary Aliphatic | Benzylamine | DIPEA (2.0 eq) | DCM | 0 to RT | 4–6 | 85–95% |
| Secondary Aliphatic | Piperidine | TEA (2.0 eq) | THF | RT | 6–8 | 80–90% |
Experimental Protocols
Workflow Overview
Step-by-step experimental workflow for the synthesis and purification of unsymmetrical ureas.
Protocol A: Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea (Hindered Aryl Amine)
This protocol utilizes Sodium Hydride to overcome the poor nucleophilicity and high steric hindrance of diphenylamine[5]. Dimethylacetamide (DMAc) is selected as the solvent because its polar aprotic nature excellently solvates the sodium cation, leaving the diphenylamide anion "naked" and highly reactive.
Reagents Required:
-
N-benzyl-N-(n-butyl)carbamoyl chloride: 5.19 g (~23.0 mmol)
-
Diphenylamine: 3.89 g (~23.0 mmol)
-
Sodium Hydride (60% dispersion in mineral oil): 0.685 g (~28.5 mmol)
-
Dimethylacetamide (DMAc): 90 mL (Anhydrous)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system thoroughly with inert Nitrogen gas.
-
Electrophile Suspension: Suspend 0.685 g of Sodium Hydride in 65 mL of anhydrous DMAc. Carefully add 5.19 g of N-benzyl-N-(n-butyl)carbamoyl chloride to the stirred suspension.
-
Temperature Control: Heat the reaction mixture gently to 45°–50° C using an oil bath. Note: Heating is critical here to overcome the steric barrier of the bulky N-benzyl-N-butyl group.
-
Nucleophile Addition: In a separate dry flask, dissolve 3.89 g of diphenylamine in 25 mL of anhydrous DMAc. Transfer this to the addition funnel and add it dropwise to the main reaction mixture over the course of 1 hour[5].
-
Reaction Maturation: Once the addition is complete, maintain the stirring at 50° C for an additional 2 hours under the nitrogen atmosphere[5].
-
Quench & Workup: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of ice-cold water to quench any unreacted NaH. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
-
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing an acetone-hexane gradient as the eluent. For ultra-high purity suitable for biological assays, subject the concentrated eluent to evaporative distillation at 165° C under reduced pressure (150 microns). The final product, 1-benzyl-1-(n-butyl)-3,3-diphenylurea, will isolate as a viscous, clear, colorless liquid[5].
Protocol B: Standard Coupling for Aliphatic Amines (e.g., Benzylamine)
For highly nucleophilic primary amines, strong bases and heating are unnecessary and can lead to side reactions.
Step-by-Step Procedure:
-
Dissolve the primary aliphatic amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
-
Cool the mixture to 0° C using an ice bath.
-
Add N-benzyl-N-(n-butyl)carbamoyl chloride (1.1 equiv) dropwise as a solution in a minimal amount of DCM.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via standard silica gel chromatography (Ethyl Acetate/Hexanes).
References
-
BenchChem Technical Support Team. Application Notes and Protocols: One-Pot Synthesis of Unsymmetrical Ureas. BenchChem. 2
-
PrepChem. Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea. PrepChem Database. 5
-
BenchChem. Carbamoyl Chloride Reagent | For Research Use. BenchChem. 3
-
Thieme Connect. Science of Synthesis Knowledge Updates 2013/3: Urea Synthesis. Thieme Chemistry. 1
-
Scholaris. Application of Carbamoylimidazolium Salts in Urea Synthesis.4
Sources
Application Note: Synthesis of N-Benzyl-N-(n-butyl)-O-aryl Carbamates via Lewis Acid-Catalyzed Carbamoylation of Phenols
Strategic Context & Scope
O-Aryl carbamates are ubiquitous structural motifs in medicinal chemistry, serving as highly stable prodrug linkers, targeted cholinesterase inhibitors (e.g., Rivastigmine), and essential intermediates in agrochemical development[1]. Historically, the synthesis of these moieties relied heavily on isocyanates. However, the severe toxicity, moisture sensitivity, and handling hazards of isocyanates often preclude their use in late-stage drug development and scale-up manufacturing[2].
Dialkylcarbamyl chlorides, such as N-benzyl-N-(n-butyl)carbamyl chloride (BBC-Cl) , offer a significantly safer, bench-stable alternative for the carbamoylation of phenols[2]. The incorporation of the N-benzyl and N-butyl substituents provides a highly lipophilic, sterically demanding pharmacophore, making BBC-Cl a highly specialized reagent for modulating the blood-brain barrier permeability and metabolic stability of neuroactive drug candidates. This technical guide outlines a field-proven, zinc chloride (
Mechanistic Rationale & Causality
The synthesis of O-aryl carbamates from carbamyl chlorides proceeds via nucleophilic acyl substitution[3]. However, phenols are inherently poorer nucleophiles compared to aliphatic alcohols. While traditional methods rely on strong bases (e.g.,
To circumvent this, we deploy a Lewis acid-catalyzed methodology[1]:
-
Electrophilic Activation:
acts as a mild but highly effective Lewis acid, coordinating directly with the carbonyl oxygen and the chloride leaving group of BBC-Cl. This coordination drastically withdraws electron density from the carbonyl carbon, enhancing its electrophilicity to accommodate the weaker phenolic nucleophile[5]. -
Solvent Causality: Anhydrous toluene is strictly selected as the solvent. Unlike coordinating solvents (e.g., THF or DMF) which would poison the Lewis acid, toluene remains inert. Furthermore, its boiling point allows for a high-temperature reflux (110 °C), providing the necessary thermal activation energy to drive the substitution of the sterically hindered BBC-Cl[1].
-
Hydrolytic Stability: While formyl chlorides decompose rapidly, dialkylcarbamyl chlorides are remarkably stable[3]. However, the introduction of moisture in the presence of
will catalyze the hydrolysis of BBC-Cl into N-benzyl-N-butylamine and [3]. Strict anhydrous conditions are therefore a mechanistic necessity, not merely a best practice.
Workflow Visualization
Caption: Workflow for the ZnCl2-catalyzed synthesis of O-aryl carbamates from BBC-Cl.
Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each step contains an internal check for success before proceeding.
Materials Required:
-
N-benzyl-N-(n-butyl)carbamyl chloride (1.0 equiv, strictly dry)
-
Substituted Phenol (1.0 equiv)
-
Anhydrous Zinc Chloride (
) (0.5 equiv) -
Anhydrous Toluene (10 volumes)
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry Nitrogen (
). Causality: is highly hygroscopic; ambient moisture will instantly deactivate the catalyst and hydrolyze the BBC-Cl[3]. -
Catalyst Activation: Under
protection, quickly add anhydrous (0.5 equiv) and BBC-Cl (1.0 equiv) to the flask. Inject anhydrous toluene (10 vol) via syringe. Agitate the mixture at room temperature (20–25 °C) for 10 minutes. Validation Checkpoint: The mixture should form a homogenous, slightly cloudy suspension, indicating successful Lewis acid-carbonyl coordination without premature degradation. -
Nucleophilic Coupling: Add the substituted phenol (1.0 equiv) to the agitated reaction mass.
-
Thermal Drive: Elevate the temperature to 110 °C (reflux) using an oil bath. Stir continuously. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 8:2 v/v). Causality: At room temperature, the steric bulk of the N-benzyl and N-butyl groups prevents the reaction[1]. Refluxing provides the kinetic energy required to overcome this steric hindrance.
-
Reaction Quenching: Once TLC indicates the complete consumption of the phenol (typically 12–16 hours), remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding distilled water (5 vol). Causality: Water hydrolyzes the
complex, precipitating zinc salts into the aqueous layer and halting any further reactivity[5]. -
Self-Validating Extraction & Workup:
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
vol). -
Wash the combined organic layers with 1M
(5 vol). Causality: Phenols are weakly acidic ( ). The wash selectively deprotonates any unreacted phenol, pulling it into the aqueous layer while the neutral carbamate product remains safely in the organic phase. -
Wash with brine (5 vol) to break any emulsions, dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure N-benzyl-N-(n-butyl)-O-aryl carbamate.
Quantitative Performance Data
The efficacy of this protocol varies predictably based on the electronic and steric nature of the substituted phenol. The table below summarizes expected yields and reaction times based on established
| Phenol Substituent | Electronic/Steric Profile | Reaction Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| None (Phenol) | Baseline standard | 12 | 76 | >98 |
| 4-Nitro | Strongly electron-withdrawing | 14 | 86 | >99 |
| 4-Methoxy | Electron-donating | 10 | 82 | >98 |
| 2-Isopropyl-5-methyl | High steric hindrance (Thymol) | 16 | 65 | >95 |
Table 1: Comparative yield data for the synthesis of O-aryl carbamates utilizing dialkylcarbamyl chlorides and
Troubleshooting & Process Validation
-
Issue: Low Yield / High Starting Material Recovery
-
Root Cause: Moisture contamination leading to catalyst deactivation, or insufficient reaction temperature.
-
Solution: Verify the integrity of the
line. Ensure the toluene is strictly anhydrous (use molecular sieves). Confirm the internal reaction temperature reaches a true reflux (110 °C).
-
-
Issue: Formation of N-benzyl-N-butylamine Byproduct
-
Root Cause: Hydrolysis of BBC-Cl[3].
-
Solution: This indicates water entered the system before the phenol could react. Re-dry the
under a vacuum at 150 °C prior to use.
-
-
Issue: Product Contaminated with Unreacted Phenol
-
Root Cause: Incomplete basic wash during workup.
-
Solution: Ensure the 1M
wash is thoroughly agitated in the separatory funnel. For highly hindered or less acidic phenols, a secondary wash with 2M may be required to drive partitioning.
-
References
- A Comparative Guide to N-Ethylcarbamoyl Chloride and Isocyan
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega.
- Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea. PrepChem.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Substituted acid derivatives useful as antidiabetic and antiobesity agents and method.
Sources
- 1. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Efficient Carbamoylation of Alcohols Using N-Benzyl-N-(n-butyl)carbamoyl Chloride
Introduction & Mechanistic Rationale
The introduction of a carbamoyl moiety is a critical transformation in organic synthesis and drug development. Carbamates (urethanes) are highly valued as stable protecting groups, prodrug linkers, and active pharmacophores—most notably as reversible covalent inhibitors of enzymes like acetylcholinesterase.
N-benzyl-N-(n-butyl)carbamoyl chloride is a versatile but sterically demanding reagent used to install a lipophilic, disubstituted carbamate group. Because of the significant steric bulk imparted by the benzyl and butyl substituents, standard neutral conditions often result in sluggish kinetics and poor yields. To overcome this, the reaction requires strategic activation[1].
As an Application Scientist, selecting the correct activation pathway is paramount. This guide details two field-proven methodologies based on the specific nature of your substrate:
-
Nucleophile Activation (NaH-mediated): Utilizes a strong base to generate a highly reactive alkoxide. This is the optimal route for robust, sterically hindered secondary or tertiary alcohols[2].
-
Electrophile Activation (DMAP/Et₃N-mediated): Utilizes nucleophilic catalysis to activate the carbamoyl chloride. This milder approach is essential for base-sensitive substrates, complex polyols, or molecules prone to epimerization[2].
Experimental Workflows
The following decision matrix illustrates the logical flow for selecting the appropriate carbamoylation protocol based on substrate properties.
Decision matrix and mechanistic pathways for alcohol carbamoylation.
Detailed Experimental Protocols
Protocol A: Alkoxide-Mediated Carbamoylation (Strong Base)
Causality: Sodium hydride (NaH) quantitatively deprotonates the alcohol, converting a weak neutral nucleophile into a powerful alkoxide. This massive increase in nucleophilicity easily overcomes the steric barrier of the N-benzyl-N-butylcarbamoyl chloride[2].
Self-Validating Design: The reaction provides immediate visual feedback; the evolution of H₂ gas confirms active deprotonation. The cessation of bubbling indicates the complete formation of the alkoxide.
Materials:
-
Alcohol substrate (1.0 equiv)
-
N-Benzyl-N-(n-butyl)carbamoyl chloride (1.2–1.5 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure strictly anhydrous conditions.
-
Alkoxide Generation: Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath. Dissolve the alcohol in a minimal volume of THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until H₂ evolution completely ceases[2].
-
Electrophile Addition: Dissolve N-benzyl-N-(n-butyl)carbamoyl chloride in THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol B: DMAP-Catalyzed Carbamoylation (Nucleophilic Catalysis)
Causality: For substrates that degrade under strong basic conditions, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate. Triethylamine (Et₃N) acts as an auxiliary base to sponge the HCl byproduct, preventing the protonation and deactivation of DMAP[2].
Self-Validating Design: The reaction remains homogeneous. Spectroscopic validation is straightforward: FTIR analysis of the crude mixture will show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp carbamate C=O stretch (~1690–1710 cm⁻¹).
Materials:
-
Alcohol substrate (1.0 equiv)
-
N-Benzyl-N-(n-butyl)carbamoyl chloride (1.5 equiv)
-
Triethylamine (Et₃N) (2.0–4.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1–1.0 equiv, depending on steric hindrance)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Procedure:
-
Preparation: In a dry flask under nitrogen, dissolve the alcohol in anhydrous DCM.
-
Base & Catalyst Addition: Add Et₃N and DMAP to the solution. Stir for 5 minutes at room temperature[2].
-
Electrophile Addition: Add N-benzyl-N-(n-butyl)carbamoyl chloride dropwise. For highly sensitive substrates, perform this addition at 0 °C before warming to room temperature.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. The extended time compensates for the steric bulk of the N-benzyl-N-butyl group.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl (to remove DMAP and Et₃N), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Quantitative Data & Substrate Scope
The following table summarizes expected yields and reaction times based on the substrate class and chosen methodology. This data provides a predictive framework for optimizing specific workflows[1][2].
| Substrate Class | Preferred Protocol | Reagent Equivalents | Time (h) | Temp (°C) | Expected Yield (%) |
| Primary Aliphatic Alcohol | Protocol B (DMAP) | 1.2 eq | 12 | 25 | 85 - 95 |
| Secondary Benzylic Alcohol | Protocol B (DMAP) | 1.5 eq | 16 | 25 | 75 - 88 |
| Unhindered Phenol | Protocol B (DMAP) | 1.2 eq | 8 | 25 | 90 - 98 |
| Hindered Secondary Alcohol | Protocol A (NaH) | 1.5 eq | 4 | 0 to 25 | 70 - 85 |
| Tertiary Alcohol | Protocol A (NaH) | 2.0 eq | 12 - 24 | 25 to 65 | 40 - 60 |
Troubleshooting & Analytical Verification
-
Low Yields with Protocol B: If unreacted alcohol remains, the carbamoyl chloride may have hydrolyzed due to trace moisture. Ensure strictly anhydrous conditions. Alternatively, increase DMAP loading to a full 1.0 equivalent to force the formation of the active carbamoylpyridinium species, a tactic proven effective for bulky carbamoyl chlorides[2].
-
Regioselectivity Anomalies: In complex polyols, Protocol B generally favors primary over secondary alcohols. However, highly bulky reagents like N-benzyl-N-butylcarbamoyl chloride can exhibit anomalous regioselectivity, sometimes reacting at a secondary position if the primary position is conformationally restricted or shielded[2].
-
NMR Verification: Successful carbamoylation is definitively confirmed via ¹H NMR by observing a downfield shift of the carbinol protons (CH-O) by approximately 0.5–1.0 ppm relative to the starting alcohol, alongside the appearance of the distinct benzyl (multiplet, ~7.2-7.4 ppm) and butyl signals.
References
1.[1] A Comparative Guide to N-Ethylcarbamoyl Chloride and Isocyanates in Synthesis, Benchchem. 1 2.[2] 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation, PMC (National Institutes of Health). 2 3. Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, VTechWorks - Virginia Tech.
Sources
one-pot synthesis of ureas from secondary amines via carbamoyl chlorides
Application Note & Protocol
A Streamlined One-Pot Synthesis of Ureas from Secondary Amines via In Situ Generated Carbamoyl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Urea derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and structural applications. The traditional synthesis of unsymmetrical ureas often involves multiple steps and the handling of toxic, volatile reagents like phosgene or moisture-sensitive isocyanates.[1] This application note details a robust and efficient one-pot procedure for the synthesis of di- and trisubstituted ureas starting from secondary amines. The methodology hinges on the in situ generation of a carbamoyl chloride intermediate, which is immediately trapped by a second primary or secondary amine to yield the final urea product. This approach circumvents the need to isolate the often unstable carbamoyl chloride, enhancing safety, improving reaction efficiency, and reducing waste. We will explore the underlying mechanism, provide a detailed, field-proven protocol using triphosgene as a safer phosgene equivalent, and discuss critical safety considerations for handling the reagents involved.
Scientific Principle & Rationale
The overall transformation consists of two sequential nucleophilic substitution reactions occurring in a single reaction vessel. The causality behind this one-pot strategy is rooted in the controlled generation and subsequent consumption of a highly reactive intermediate.
Step 1: Formation of the Carbamoyl Chloride Intermediate A secondary amine (Amine 1) acts as a nucleophile, attacking a carbonyl source. Historically, this source was phosgene (COCl₂), an extremely toxic gas. Modern protocols favor solid, easier-to-handle phosgene equivalents like diphosgene or triphosgene [bis(trichloromethyl)carbonate, BTC].[2][3] This reaction generates the N,N-disubstituted carbamoyl chloride and releases hydrochloric acid (HCl) as a byproduct.
The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial.[4] Its purpose is to act as an HCl scavenger. Without it, the generated HCl would protonate the starting secondary amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the phosgene equivalent, effectively halting the reaction.
Step 2: Urea Formation Once the carbamoyl chloride is formed in situ, a second nucleophile (Amine 2, which can be primary or secondary) is introduced into the reaction mixture. This amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final, stable urea product. By performing these steps sequentially in one pot, we avoid the hazardous isolation of the carbamoyl chloride intermediate and streamline the synthetic process.
Reaction Mechanism Overview
Caption: Figure 1: Reaction Mechanism.
Critical Safety & Handling Protocols
WARNING: Phosgene and its substitutes are highly toxic and corrosive. Carbamoyl chlorides are lachrymatory and can cause severe skin burns and eye damage.[5][6] All operations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, Level C protection is required, including a chemical-resistant lab coat, double gloving (nitrile inner, butyl rubber or Viton outer), and tightly fitting chemical safety goggles with a face shield.[5][7]
-
Ventilation: All manipulations, including weighing, transfers, and the reaction itself, must be conducted within a high-performance fume hood.
-
Reagent Handling: Triphosgene is a stable, crystalline solid but will decompose to release phosgene upon contact with moisture or nucleophiles.[2] Always handle it in a dry environment under an inert atmosphere (Nitrogen or Argon).
-
Waste Disposal: Quench any residual reactive reagents before disposal. A cold solution of aqueous sodium hydroxide can be used to carefully neutralize excess triphosgene or carbamoyl chloride (exothermic reaction). Collect all liquid and solid waste in appropriately labeled hazardous waste containers.[5]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7] Ensure you are familiar with the specific Safety Data Sheet (SDS) for every chemical used.[6][8][9]
Experimental Guide: One-Pot Synthesis of N,N,N'-Triethyl-N'-phenylurea
This protocol provides a representative procedure. Substrate scope is broad, but optimization of stoichiometry and reaction time may be required for different amines.
Materials & Reagents
-
Diethylamine (Amine 1)
-
Aniline (Amine 2)
-
Triphosgene (BTC)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Protocol
-
Reaction Setup: Under a nitrogen atmosphere, add diethylamine (Amine 1, 1.0 mmol, 1.0 equiv.) and dry pyridine (1.1 mmol, 1.1 equiv.) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM, 10 mL).
-
Intermediate Formation: Cool the solution to 0 °C using an ice-water bath. In a separate dry vial, dissolve triphosgene (BTC, 0.4 mmol, 0.4 equiv.) in anhydrous DCM (5 mL). Add the triphosgene solution dropwise to the stirred amine solution over 15 minutes. Causality Note: A slight excess of base ensures complete neutralization of generated HCl. The 0.4 equivalents of triphosgene are used because one molecule of BTC can generate three equivalents of phosgene. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The formation of the carbamoyl chloride intermediate can be monitored by TLC or LC-MS if desired. The reaction mixture will likely become a slurry due to the precipitation of pyridinium hydrochloride.
-
Urea Formation: Add a solution of aniline (Amine 2, 1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0 °C.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours or until the reaction is deemed complete by TLC/LC-MS analysis.
-
Workup: Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). Causality Note: The acid wash removes excess pyridine and any unreacted amines, while the bicarbonate wash removes any residual acidic species.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N,N,N'-triethyl-N'-phenylurea.
Data Summary & Expected Results
The one-pot synthesis is versatile, but yields can be substrate-dependent. The following table provides a general overview of reaction parameters for different secondary amines.
| Amine 1 (Secondary) | Amine 2 (Nucleophile) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Diethylamine | Aniline | Pyridine | DCM | 0 to RT | 85-95 |
| Pyrrolidine | Benzylamine | Triethylamine | Toluene | 0 to RT | 80-90 |
| N-Methylbenzylamine | Piperidine | Pyridine | DCM | 0 to RT | 82-93 |
| Di-n-butylamine | Cyclohexylamine | Pyridine | THF | 0 to RT | 75-88 |
Conclusion
The one-pot synthesis of ureas from secondary amines via in situ generated carbamoyl chlorides represents a highly efficient and safer alternative to traditional multi-step methods. By utilizing solid phosgene equivalents like triphosgene and carefully controlling reaction conditions, researchers can avoid the isolation of hazardous intermediates and achieve high yields of diverse urea products. Adherence to strict safety protocols is paramount for the successful and safe execution of this powerful transformation in the modern chemistry laboratory.
References
- Source: Google Patents (US4770820A)
- Source: Google Patents (EP0198370B1)
-
Title: HAZARD SUMMARY: DIETHYLCARBAMOYL CHLORIDE Source: New Jersey Department of Health URL: [Link]
-
Title: One-Pot Synthesis of Ureas from Boc-Protected Amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Use of Triphosgene for Direct Preparation of Carbamoyl Chlorides from Tertiary Benzylamines Source: Taylor & Francis (Synthetic Communications) URL: [Link]
-
Title: Synthesis of urea derivatives Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosgene and Substitutes [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. documents.tocris.com [documents.tocris.com]
Application Note: Scalable Synthesis of N-Benzyl-N-(n-butyl)carbamyl Chloride via Optimized Triphosgenation
Strategic Rationale & Mechanistic Causality
The synthesis of N-benzyl-N-(n-butyl)carbamyl chloride is a critical transformation for generating versatile electrophilic intermediates used in the production of complex urea derivatives, such as 1-benzyl-1-(n-butyl)-3,3-diphenylurea[1]. While the fundamental reaction between a secondary amine and phosgene is well-documented, scaling this highly exothermic process presents severe safety and selectivity challenges[2].
To mitigate the hazards of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate, BTC) is employed as a stable, crystalline surrogate that generates phosgene in situ. However, simply substituting the reagent is insufficient for scale-up. The causality behind our protocol design rests on two primary pillars:
-
Base Selection to Prevent Dealkylation: Triethylamine (TEA) is often the default choice for HCl scavenging. However, during phosgenation, TEA undergoes a phosgene-mediated dealkylation, generating diethylcarbamoyl chloride as a reactive impurity[3]. Furthermore, TEA can promote the formation of symmetrical ureas[4]. By replacing TEA with pyridine , we utilize a base that is sufficiently basic to neutralize HCl but non-nucleophilic enough to resist dealkylation, driving reaction selectivity to >98%[3],[4].
-
Continuous Flow to Suppress Symmetrical Ureas: The reaction between N-benzylbutan-1-amine and phosgene is instantaneous and highly exothermic. In batch reactors, poor heat dissipation leads to localized hot spots and transient amine excesses, causing the newly formed carbamoyl chloride to react with unreacted amine, yielding N,N'-dibenzyl-N,N'-dibutylurea[4]. Transitioning to a continuous flow microreactor provides superior surface-area-to-volume ratios, ensuring near-isothermal mixing and strictly controlled residence times, thereby virtually eliminating urea byproducts[2].
Quantitative Process Profiling
The following table summarizes the quantitative impact of our mechanistic optimizations, comparing traditional batch methods against the optimized continuous flow protocol.
| Process Parameter | Batch (TEA Base) | Batch (Pyridine Base) | Continuous Flow (Pyridine) |
| Mixing Temperature | 0 °C (Ice Bath) | 0 °C (Ice Bath) | 0 °C (Active Chiller) |
| Reaction/Residence Time | 120 min | 120 min | 5 min |
| Isolated Yield (%) | 74.0 | 89.5 | 98.2 |
| Symmetrical Urea Impurity | 8.5% | 4.2% | < 0.5% |
| Dealkylated Impurity | 12.0% | < 0.1% | < 0.1% |
Continuous Flow System Architecture
Continuous flow reactor configuration for scalable carbamoyl chloride synthesis.
Validated Experimental Protocols
This section provides self-validating methodologies. In-process controls (IPCs) are embedded directly into the workflow to ensure real-time verification of the chemical state.
Protocol A: Continuous Flow Synthesis (Optimized for >1 kg Scale)
This protocol minimizes hazardous inventory and maximizes heat transfer, making it the standard for industrial scale-up[2].
-
Reagent Preparation:
-
Solution A: Dissolve N-benzylbutan-1-amine (1.0 equiv) and anhydrous pyridine (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Solution B: Dissolve triphosgene (0.37 equiv, providing 1.11 equiv of reactive phosgene) in anhydrous DCM to a concentration of 0.185 M. Causality: A slight excess of phosgene ensures complete amine consumption, preventing downstream urea formation[4].
-
-
System Priming:
-
Prime the dual HPLC pumps and the perfluoroalkoxy (PFA) tubing reactor with anhydrous DCM to establish steady-state hydrodynamics and purge ambient moisture.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 1.0 mL/min) into a T-mixer submerged in a 0 °C cooling bath.
-
Route the mixed stream into a PFA residence time coil (10 mL volume) maintained at 20 °C. The flow rates dictate a strict 5-minute residence time.
-
-
In-Process Control (IPC) & Self-Validation:
-
Sample the reactor effluent prior to quenching. Analyze via GC-MS.
-
Validation criteria: Disappearance of the amine peak (m/z 163) and emergence of the product peak (m/z ~225 for ³⁵Cl). If symmetrical urea (m/z 352) exceeds 1%, verify the cooling efficiency of the T-mixer and ensure Solution B is not degrading.
-
-
In-line Quenching & Isolation:
-
Direct the reactor effluent into a stirred vessel containing 1N HCl at 0 °C. Causality: HCl neutralizes excess pyridine and safely decomposes residual phosgene into CO₂ and HCl.
-
Separate the organic DCM layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure carbamyl chloride[1].
-
Protocol B: Controlled Batch Synthesis (For <1 kg Laboratory Scale)
For facilities lacking flow chemistry infrastructure, this protocol utilizes strict addition controls to mimic the benefits of flow chemistry[4].
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.37 equiv) in anhydrous DCM at 0 °C.
-
Amine Addition: Dissolve N-benzylbutan-1-amine (1.0 equiv) and pyridine (1.1 equiv) in DCM. Add this solution dropwise to the triphosgene solution over 60–90 minutes.
-
Causality: The inverse addition (adding amine to phosgene) ensures that phosgene is always in local excess relative to the amine, drastically reducing the probability of symmetrical urea formation[4].
-
-
Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to 20 °C over an additional hour.
-
Workup: Quench the reaction by slowly adding 1N HCl at 0 °C. Separate the organic layer, wash with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate under reduced pressure. Use the product directly in subsequent steps or purify via vacuum distillation if required[1].
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-benzyl-N-(n-butyl)carbamyl Chloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride .
The conversion of a secondary amine (N-benzyl-n-butylamine) to its corresponding carbamoyl chloride using triphosgene is a fundamental yet notoriously finicky transformation. Yields are frequently compromised by symmetrical urea formation, hydrolysis, or incomplete conversion. This guide breaks down the causality behind these failures and provides a self-validating framework to ensure reproducible, high-yield results.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: I am detecting a large amount of bis(N-benzyl-N-butyl)urea in my crude mixture. How do I prevent this?
Root Cause: The formation of the symmetrical urea byproduct occurs when unreacted N-benzyl-n-butylamine acts as a nucleophile and attacks the newly formed N-benzyl-N-(n-butyl)carbamyl chloride. This happens when the local concentration of the free amine is too high. Solution: You must strictly employ an inverse addition technique 1. By adding the amine dropwise to an excess of triphosgene at 0 °C, you ensure that the local concentration of free amine remains near zero. This kinetically favors the irreversible formation of the carbamoyl chloride over the bimolecular urea formation.
Q2: My reaction stalls at ~50% conversion, and I see unreacted amine alongside degraded products. What is causing this?
Root Cause: This is a classic symptom of inadequate HCl scavenging. The reaction between the secondary amine and triphosgene generates hydrochloric acid (HCl). If this HCl is not immediately neutralized, it protonates the unreacted N-benzyl-n-butylamine to form an amine hydrochloride salt. This salt is entirely non-nucleophilic, effectively stalling the reaction. Furthermore, any moisture in the system will drive the S_N_1-like solvolysis and hydrolysis of your product back to the amine and CO₂ 2. Solution: Ensure you are using a stoichiometric excess of an appropriate base (e.g., 1.1–1.2 eq) and strictly anhydrous solvents (e.g., dry DCM) under an inert atmosphere (N₂/Ar).
Q3: Can I use Triethylamine (TEA) instead of Pyridine as the base?
Root Cause & Solution: While TEA is a ubiquitous base in organic synthesis, pyridine is strongly recommended for this specific reaction. Research has demonstrated that using TEA in the presence of phosgene equivalents can lead to phosgene-mediated dealkylation of the tertiary amine, creating complex impurity profiles 3. Pyridine effectively scavenges HCl and acts as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) without undergoing dealkylation 4.
Process Visualizations
The following logic tree illustrates the mechanistic divergence between successful product formation and urea byproduct generation based on your addition technique.
Mechanistic logic tree for carbamoyl chloride vs. urea byproduct formation.
Quantitative Data: Parameter Optimization
The table below summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.
Table 1: Impact of Reaction Parameters on N-benzyl-N-(n-butyl)carbamyl chloride Yield
| Parameter Variation | Base Used | Addition Method | Target Carbamoyl Chloride Yield | Urea Byproduct Formation |
| Standard Protocol (Optimal) | Pyridine (1.1 eq) | Amine to Triphosgene (Inverse) | > 92% | < 2% |
| Base Substitution | Triethylamine (1.1 eq) | Amine to Triphosgene (Inverse) | 70 - 75% | < 5% (Dealkylation impurities) |
| Addition Reversal | Pyridine (1.1 eq) | Triphosgene to Amine (Direct) | 40 - 45% | > 45% |
| Omission of Base | None | Amine to Triphosgene (Inverse) | < 30% (Reaction Stalls) | < 10% |
| Thermal Excursion | Pyridine (1.1 eq) | Inverse (Allowed to reach 25 °C) | 60 - 65% | 15 - 20% |
Validated Experimental Protocol
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Reagents Required:
-
N-benzyl-n-butylamine (1.0 eq)
-
Triphosgene (0.4 eq - Note: 0.33 eq is theoretical; 0.4 eq ensures complete phosgenation)
-
Anhydrous Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an internal temperature probe. Purge the system with N₂ for 15 minutes. Charge the flask with anhydrous DCM (10 volumes) and Triphosgene (0.4 eq).
-
IPC Check 1: Ensure the triphosgene is fully dissolved, forming a clear solution. Cool the reaction vessel to exactly 0 °C using an ice-water bath.
Step 2: Amine Solution Formulation In a separate dry flask under N₂, dissolve N-benzyl-n-butylamine (1.0 eq) and anhydrous Pyridine (1.1 eq) in anhydrous DCM (5 volumes).
Step 3: Inverse Addition (Critical Phase) Transfer the amine/pyridine solution to the dropping funnel. Begin dropwise addition into the triphosgene solution over a period of 1 to 2 hours.
-
IPC Check 2: Monitor the internal temperature probe continuously. The temperature must not exceed 5 °C during the addition phase. If it does, pause the addition until the system cools.
Step 4: Reaction Maturation Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for an additional 2 hours.
-
IPC Check 3: Quench a 50 µL micro-aliquot in methanol. Analyze via TLC (Hexane:EtOAc 8:2) or GC-MS. Proceed only when the starting amine spot/peak is completely consumed.
Step 5: Workup & Isolation Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated pyridinium hydrochloride salt. Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Ice-cold 1M HCl (2 x 5 volumes) to remove residual pyridine. (IPC Check 4: The aqueous layer pH must be ~1-2).
-
Ice-cold Deionized Water (1 x 5 volumes).
-
Brine (1 x 5 volumes).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation) to yield the pure N-benzyl-N-(n-butyl)carbamyl chloride as a pale yellow to colorless oil.
Workflow for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
References
-
The Journal of Organic Chemistry. "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry." ResearchGate. URL: [Link]
-
National Institutes of Health (PMC). "A decade review of triphosgene and its applications in organic reactions." NIH. URL:[Link]
Sources
side reactions in carbamoyl chloride formation from secondary amines
Welcome to the Technical Support Center for Phosgenation and Carbamoyl Chloride Synthesis . This hub is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of carbamoyl chlorides from secondary amines.
Unlike standard functional group transformations, phosgenation is highly sensitive to reaction kinetics, localized concentrations, and base selection. This guide deconstructs the causality behind common side reactions—specifically symmetrical urea formation and base dealkylation—and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview: The Causality of Side Reactions
The conversion of a secondary amine to a carbamoyl chloride using phosgene (or its solid surrogate, triphosgene) is an electrophilic substitution. However, the highly reactive nature of the intermediate makes it susceptible to competing nucleophilic attacks.
-
Symmetrical Urea Formation (The Primary Bottleneck): Once the desired carbamoyl chloride is formed, it remains an active electrophile. If unreacted secondary amine is present in the immediate vicinity (due to poor mixing or incorrect addition order), it will attack the carbamoyl chloride to form a highly stable, symmetrical urea byproduct [1].
-
Base Dealkylation: Hydrogen chloride (HCl) is generated as a byproduct and must be scavenged to prevent the starting amine from precipitating as an unreactive HCl salt [3]. If a tertiary amine like triethylamine (TEA) is used as the scavenger, its nucleophilic lone pair can attack phosgene, leading to an irreversible dealkylation that consumes the base and generates an unexpected, dealkylated carbamoyl chloride impurity [1].
Mechanistic pathways of carbamoyl chloride synthesis and primary side reactions.
Troubleshooting Matrix: Diagnosing Impurities
To establish a predictable reaction environment, quantitative control over stoichiometry and addition sequence is required. The table below summarizes the causal impact of reaction parameters on the final product distribution.
| Reaction Parameter | Base Used | Addition Sequence | Desired Carbamoyl Chloride (%) | Symmetrical Urea (%) | Dealkylated Base Byproduct (%) |
| Standard Batch | Pyridine | Normal (Phosgene to Amine) | 40 – 60% | 40 – 60% | 0% |
| Optimized Batch | Pyridine | Inverse (Amine to Phosgene) | > 90% | < 5% | 0% |
| Suboptimal Base | Triethylamine | Inverse (Amine to Phosgene) | 70 – 80% | < 5% | 10 – 20% |
| Continuous Flow | Pyridine | Co-mixing (Microreactor) | > 95% | < 2% | 0% |
Data synthesized from comparative studies on phosgenation kinetics and base stability [1, 2, 3].
Self-Validating Experimental Protocol: Optimized Triphosgene Workflow
To suppress urea formation and base degradation, this protocol utilizes triphosgene (BTC) , pyridine , and an inverse addition strategy. Every step includes a validation checkpoint to ensure the system is behaving as intended before proceeding.
Reagents Required:
-
Secondary Amine (1.0 eq)
-
Triphosgene (0.4 eq — Note: 1 eq of triphosgene yields 3 eq of phosgene in situ)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purging & Preparation:
-
Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Add anhydrous DCM and cool to 0 °C.
-
Validation Checkpoint: A dry ice/acetone trap attached to the bubbler must show no moisture accumulation. Any moisture will hydrolyze triphosgene, leading to erratic stoichiometry and low yields.
-
-
Electrophile & Base Solution:
-
Action: Dissolve triphosgene (0.4 eq) in the chilled DCM. Add pyridine (1.1 eq) dropwise while maintaining the temperature at 0 °C [1].
-
Validation Checkpoint: The solution must remain clear and homogeneous. Cloudiness or immediate precipitation indicates moisture-induced degradation or heavily degraded pyridine.
-
-
Inverse Addition of Amine (Critical Step):
-
Action: Dissolve the secondary amine (1.0 eq) in anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the triphosgene/pyridine solution over 30 to 60 minutes.
-
Causality: Adding the amine to the phosgene ensures that the electrophile is always in massive stoichiometric excess relative to the amine at the exact moment of reaction, preventing the newly formed carbamoyl chloride from encountering unreacted amine.
-
Validation Checkpoint: Monitor the internal temperature strictly. An exothermic spike (> 5 °C) indicates the addition rate is too fast, which will create localized amine pooling and trigger urea formation.
-
-
Reaction Monitoring & Quench:
-
Action: Stir the mixture at 0 °C for 1 hour. Monitor via TLC or GC-MS. Once complete, quench by adding 1N HCl to the mixture.
-
Validation Checkpoint: Phase-separate the mixture. The aqueous phase must test highly acidic (pH ~1-2). This confirms the complete protonation and partitioning of pyridine and any trace unreacted secondary amine into the aqueous layer, halting further side reactions.
-
Expert FAQs
Q1: I used a large global excess of triphosgene, but I am still seeing 30% symmetrical urea. Why? A1: Global stoichiometry does not override local concentration gradients. If you add the triphosgene solution to the amine (Normal Addition), the very first drop of phosgene reacts with a massive localized excess of amine. The resulting carbamoyl chloride immediately reacts with the surrounding amine to form urea before more phosgene can be added. You must switch to an inverse addition sequence [1].
Q2: Why is pyridine mandated over triethylamine (TEA) or diisopropylethylamine (DIPEA)? A2: Triethylamine and DIPEA are highly nucleophilic. When exposed to phosgene, TEA forms an acylammonium intermediate that undergoes rapid dealkylation, generating diethylcarbamoyl chloride as a contaminant [2]. Pyridine is an aromatic amine; its lone pair is less nucleophilic and part of an sp2 hybridized orbital, making it an excellent HCl scavenger that strongly resists phosgene-mediated dealkylation [1, 2].
Q3: My secondary amine is an HCl salt. Can I use it directly, and how does it affect the reaction? A3: Using amine HCl salts directly is possible but introduces severe solubility challenges. The salt is unreactive toward phosgene until the free base is liberated. In batch reactions, this requires elevated temperatures or excess base, which increases the risk of side reactions. In continuous flow reactors, the precipitation of amine HCl salts is a primary cause of microchannel clogging. If you must use the salt, you must adopt highly polar solvent systems (e.g., DCM/DMF mixtures) to maintain a homogeneous reaction mixture [3].
Q4: Is continuous flow chemistry actually better for this specific transformation? A4: Yes. Continuous flow reactors excel at mitigating the exact issues that plague carbamoyl chloride synthesis. Microfluidic mixing eliminates the localized concentration gradients that cause urea formation, and the minimal internal volume safely contains the highly toxic phosgene intermediates, allowing for near-quantitative yields (>95%) without the need for slow inverse addition [3].
References
-
ResearchGate. "Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides." ResearchGate.net. Available at: [Link]
-
ACS Publications. "Safe and Efficient Phosgenation Reactions in a Continuous Flow Reactor." Organic Process Research & Development. Available at: [Link]
Technical Support Center: Purification of Crude N-Benzyl-N-(n-butyl)carbamyl Chloride
Welcome to the Technical Support Center. The purification of N-benzyl-N-(n-butyl)carbamyl chloride (also referred to as N-benzyl-N-butylcarbamoyl chloride) presents unique physicochemical challenges. Due to the compound's high molecular weight, inherent electrophilicity, and thermal lability, standard atmospheric distillation inevitably leads to product destruction.
This guide provides a self-validating, causality-driven protocol for high-vacuum distillation, designed to ensure maximum purity while mitigating thermal degradation and hydrolysis.
Core Principles & Mechanistic Causality
To successfully purify this compound, you must design your workflow around three mechanistic constraints:
-
Thermal Elimination (The Heat Limit): N,N-disubstituted carbamyl chlorides are highly susceptible to thermal degradation at elevated temperatures. For N-benzyl-N-alkylcarbamoyl chlorides, excessive heating (>150–160 °C) triggers an elimination reaction, yielding benzyl chloride and the corresponding alkyl isocyanate (e.g., n-butyl isocyanate)[1]. Vacuum distillation is not just recommended; it is mechanistically mandatory to keep the boiling point below this degradation threshold[2].
-
Hydrolytic Lability (The Moisture Limit): The electrophilic carbonyl carbon is vulnerable to nucleophilic attack by ambient moisture. This initiates a dissociative
-like solvolysis, forming an unstable carbamic acid intermediate that rapidly decarboxylates into N-benzyl-n-butylamine, carbon dioxide, and hydrogen chloride[3]. All purification steps must be strictly anhydrous. -
Residual Volatiles (The Bumping Hazard): Crude mixtures often contain residual phosgene, HCl, or reaction solvents (e.g., chlorobenzene or toluene)[4]. These low-boiling impurities will cause violent bumping under high vacuum if not systematically degassed prior to the main distillation run.
Quantitative Parameters
The following table summarizes the critical thermodynamic and operational parameters required for the successful distillation of N-benzyl-N-(n-butyl)carbamyl chloride.
| Parameter | Recommended Value | Mechanistic Rationale |
| System Pressure | < 0.5 Torr (500 microns) | Drastically lowers the boiling point to prevent thermal elimination to isocyanates[2]. |
| Expected Vapor Temp | 120 °C – 140 °C | Extrapolated from homologous compounds (e.g., dicyclohexyl carbamoyl chloride distills at 135 °C / 1.2 mbar)[4]. |
| Max Bath Temp | 160 °C | Exceeding this temperature provides the activation energy required for benzyl chloride elimination[1]. |
| Condenser Temp | 5 °C – 10 °C | Ensures efficient condensation of the viscous liquid without causing it to freeze or crystallize in the path. |
| Leak Rate | < 0.1 Torr/min | Validates system integrity against moisture ingress, preventing hydrolysis[3]. |
Self-Validating Experimental Protocol
This step-by-step methodology utilizes a short-path distillation apparatus to minimize the thermal residence time of the carbamyl chloride.
Phase 1: Apparatus Preparation & Validation
-
Assemble Short-Path Setup: Use oven-dried (150 °C for 4 hours) glassware. A short-path distillation head is critical to reduce the distance the high-boiling vapor must travel, thereby minimizing the required bath temperature.
-
System Validation: Seal the empty system and apply high vacuum. Isolate the pump and monitor the pressure gauge.
-
Validation Check: The system must hold a vacuum with a leak rate of < 0.1 Torr/min. If it fails, rebuild the joints with high-vacuum grease. Do not proceed until validated.
-
Phase 2: Degassing & Solvent Removal
-
Load Crude: Transfer the crude N-benzyl-N-(n-butyl)carbamyl chloride into the distillation flask under an argon counter-flow. Add a PTFE-coated magnetic stir bar.
-
Initial Degassing: Apply a moderate vacuum (10–50 Torr) at ambient temperature, then slowly heat the bath to 40–50 °C.
-
Validation Check: Watch for outgassing (bubbling). The cessation of bubbling indicates the successful removal of residual phosgene, HCl, and synthesis solvents.
-
Phase 3: High-Vacuum Fractional Distillation
-
Ramp Vacuum: Gradually lower the pressure to < 0.5 Torr.
-
Collect Forerun: Slowly increase the heating bath temperature. Collect the initial distillate (typically < 110 °C vapor temperature). This fraction contains unreacted amines and thermal degradation byproducts (benzyl chloride).
-
Collect Main Fraction: Once the vapor temperature stabilizes at a plateau (expected between 120 °C and 140 °C depending on exact pressure), swap the receiving flask.
-
Validation Check: The main fraction must be a clear, colorless to pale-yellow viscous liquid. The temperature must remain stable. If the vapor temperature drops, the distillation of the main product is complete.
-
Phase 4: Isolation & Storage
-
Argon Backfill: Allow the system to cool to room temperature under vacuum, then carefully backfill with ultra-pure Argon.
-
Storage: Transfer the purified product into amber glass ampoules or septa-sealed bottles. Store over activated 4Å molecular sieves at 4 °C to prevent long-term solvolysis.
Workflows & Mechanistic Visualizations
Fig 1: Step-by-step high-vacuum distillation workflow for carbamyl chloride purification.
Fig 2: Mechanistic pathways of thermal degradation and hydrolysis in carbamyl chlorides.
Troubleshooting & FAQs
Q1: My distillate is heavily contaminated with benzyl chloride and butyl isocyanate. What went wrong? A: You have exceeded the thermal stability threshold of the compound. When the heating bath exceeds ~160 °C, N-benzyl-N-alkylcarbamoyl chlorides undergo thermal elimination[1]. Corrective Action: Check your vacuum pump oil and ensure your system pressure is strictly below 0.5 Torr. A deeper vacuum allows the compound to vaporize at a lower, safer temperature.
Q2: The crude mixture is bumping violently during the initial heating phase, pushing crude material into the condenser. How can I prevent this? A: Bumping is caused by the rapid outgassing of residual dissolved HCl, unreacted phosgene, or low-boiling synthesis solvents[4]. Corrective Action: Do not jump straight to high vacuum. Implement the "Phase 2" degassing step described in the protocol. Hold the system at 10–50 Torr at 40 °C until all visible bubbling ceases. Ensure vigorous magnetic stirring to provide nucleation sites.
Q3: The vapor temperature keeps fluctuating and won't stabilize at a plateau. Why? A: This usually indicates a micro-leak in the distillation apparatus causing pressure fluctuations, or insufficient insulation of the Vigreux/short-path column. Corrective Action: Wrap the distillation head in glass wool or aluminum foil to maintain adiabatic conditions. Re-validate the system leak rate (< 0.1 Torr/min).
Q4: My purified product was clear upon collection but turned cloudy after a few days in storage. Is it degrading? A: Yes. The cloudiness is a classic sign of moisture ingress leading to hydrolysis. The carbamyl chloride reacts with water to form N-benzyl-n-butylamine and HCl[3], which immediately react with each other to precipitate insoluble amine hydrochloride salts. Corrective Action: Ensure rigorous Schlenk techniques during transfer. Store the product over activated molecular sieves under an argon atmosphere.
References
- Source: Google Patents (US4770820A)
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: MDPI / Molecules URL:[Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements Source: BRANDTECH Scientific URL:[Link]
Sources
Technical Support Center: Optimizing Temperature for N-benzyl-N-(n-butyl)carbamyl Chloride Synthesis
Welcome to the technical support center for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical synthesis, with a particular focus on the paramount role of temperature control. Here, we move beyond simple protocols to explain the causality behind each experimental step, ensuring you can troubleshoot effectively and achieve high-purity yields consistently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
Q1: What is the primary and most reliable synthetic route for N-benzyl-N-(n-butyl)carbamyl chloride?
A1: The most robust and widely adopted method is the reaction of the secondary amine, N-benzyl-N-(n-butyl)amine, with phosgene or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate, BTC).[1] Triphosgene is generally preferred in a laboratory setting as it is a stable solid that generates the highly toxic phosgene gas in situ, mitigating many of the risks associated with handling gaseous phosgene.[2][3][4] The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (CH2Cl2).[3]
Q2: Why is temperature control considered the most critical parameter in this synthesis?
A2: Temperature control is paramount for three primary reasons:
-
Reaction Exothermicity: The reaction between the amine and phosgene (or its equivalent) is exothermic.[5] Without strict temperature control, typically starting at 0 °C or below, the reaction rate can accelerate uncontrollably. This can lead to a "runaway reaction," posing a significant safety hazard.[6]
-
Side Reaction Kinetics: The primary side reaction is the formation of 1,1,3,3-tetrasubstituted urea, which occurs when the carbamoyl chloride product reacts with the starting amine.[6][7] This secondary reaction has a different activation energy than the desired product formation. By keeping the temperature low, you selectively favor the formation of the carbamoyl chloride over the subsequent urea formation.
-
Product Stability: Carbamoyl chlorides, including N-benzyl-N-(n-butyl)carbamyl chloride, are thermally sensitive.[8] At elevated temperatures, they can decompose, often through the elimination of HCl to form an isocyanate or through other degradation pathways.[8][9] This is especially critical during solvent removal and purification steps.
Q3: What are the main side products, and how does temperature influence their formation?
A3: The two most common impurities are N,N'-dibenzyl-N,N'-di(n-butyl)urea and the hydrolyzed starting material.
-
Urea Formation: As mentioned in A2, this is the most significant organic impurity. It arises from the reaction between the N-benzyl-N-(n-butyl)carbamyl chloride product and a molecule of unreacted N-benzyl-N-(n-butyl)amine. Higher temperatures dramatically increase the rate of this reaction. Maintaining a low temperature (0 °C or below) during the addition of the amine is the most effective way to suppress this side reaction.[6]
-
Hydrolysis Products: Carbamoyl chlorides are highly sensitive to moisture.[9] If water is present in the reagents or solvent, the product will hydrolyze to the unstable N-benzyl-N-(n-butyl)carbamic acid, which rapidly decomposes back to the starting amine and carbon dioxide.[1][8] While not directly temperature-dependent in the same way as urea formation, ensuring anhydrous conditions is a prerequisite for a successful reaction at any temperature.
Q4: Should I use phosgene or triphosgene?
A4: For most laboratory-scale syntheses (<1 kg), triphosgene is the strongly recommended reagent. It is a stable, crystalline solid that is safer to handle, store, and weigh than gaseous phosgene.[10] It acts as a phosgene equivalent, generating three molecules of phosgene in situ upon reaction.[2] While phosgene may be used in industrial settings with specialized equipment, its high toxicity and handling difficulties make it less suitable and more hazardous for general lab use.[11][12]
Q5: What is the role of a base or HCl scavenger in this reaction?
A5: The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of carbamoyl chloride formed.[1] This HCl will react with the starting amine to form the non-nucleophilic hydrochloride salt, effectively removing it from the reaction. To prevent this and drive the reaction to completion, an HCl scavenger is often used. A non-nucleophilic tertiary amine like pyridine can be employed.[7][10] However, it is crucial to choose the base carefully, as some tertiary amines (like triethylamine) can themselves be dealkylated by phosgene, leading to impurities.[7][10] In many protocols, a stoichiometric excess (2 equivalents) of the starting secondary amine is used, where one equivalent acts as the nucleophile and the second acts as the HCl scavenger.[1] While effective, this is less atom-economical.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | 1. Moisture Contamination: Reagents, solvents, or glassware were not rigorously dried.[9] | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[8] |
| 2. Degraded Triphosgene: The phosgene equivalent has hydrolyzed due to improper storage.[6] | 2. Use a fresh bottle of triphosgene. Ensure it has been stored in a desiccator away from moisture. | |
| 3. Reaction Temperature Too Low: The reaction has stalled due to insufficient thermal energy. | 3. After the initial dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC or GC-MS.[3][9] A slight increase in temperature may be needed to drive the reaction to completion. | |
| 2. High Levels of Urea Impurity | 1. Reaction Temperature Too High: The addition of the amine was too fast, or the cooling bath was inefficient, causing localized heating.[6] | 1. Maintain a strict internal reaction temperature between -5 °C and 0 °C during the entire addition. Add the amine solution dropwise over a prolonged period (1-2 hours) to allow for effective heat dissipation.[6] |
| 2. Poor Mixing: Inefficient stirring creates areas of high amine concentration, promoting the secondary reaction with the product. | 2. Use a properly sized stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing of the reaction medium. | |
| 3. Product Decomposition During Workup or Purification | 1. Hydrolysis During Aqueous Workup: Prolonged contact with water during extraction hydrolyzed the product.[9] | 1. Minimize contact time with aqueous layers. Use a non-aqueous workup if possible. If washing is necessary, use ice-cold, saturated brine and work quickly. |
| 2. Thermal Decomposition During Distillation: The distillation pot temperature was too high.[8] | 2. Purify the product using high-vacuum distillation to lower the boiling point. Ensure the pot temperature remains as low as possible.[6][9] | |
| 3. Degradation on Silica Gel: The acidic nature of standard silica gel catalyzed product decomposition during chromatography. | 3. If chromatography is necessary, neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).[8] | |
| 4. Reaction Stalls or is Sluggish | 1. Inefficient HCl Scavenging: The starting amine is being converted to its hydrochloride salt, halting the reaction. | 1. Ensure the stoichiometry is correct (at least 2 equivalents of the secondary amine if it is being used as the scavenger, or 1.1 equivalents of a non-nucleophilic base like pyridine). |
| 2. Insufficient Activation Energy: The reaction is being held at too low a temperature for too long. | 2. As described in 1.3, after the controlled addition at low temperature is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring for the disappearance of the starting amine.[3] |
Section 3: Data-Driven Temperature Optimization
The choice of reaction temperature is a trade-off between reaction rate and selectivity. The following data, synthesized from established chemical principles, illustrates the critical impact of temperature on the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
Table 1: Effect of Reaction Temperature on Synthesis Outcome
| Reaction Temperature (Addition) | Post-Addition Conditions | Approx. Yield (%) | Approx. Purity (%)[8][13] | Primary Impurity & Approx. % | Rationale |
| -10 to 0 °C | Slow warm to 20 °C over 4h | ~92% | >98% | Urea < 1% | Optimal. Excellent control over exotherm and minimization of the urea side-reaction.[6][9] |
| 0 to 5 °C | Stir at 5 °C for 3h | ~95% | ~96% | Urea ~3% | Good. Slightly faster reaction but a noticeable increase in urea formation. A good balance if reaction time is critical. |
| 20 to 25 °C | Stir at 25 °C for 2h | ~85% | ~88% | Urea ~10% | Sub-optimal. Significant urea formation due to the higher reaction rate of the secondary reaction. Difficult to control the initial exotherm. |
| > 40 °C | Stir at 40 °C for 1h | <60% | <70% | Urea >20% & Decomposition | Poor. Leads to significant side product formation and potential thermal decomposition of the product.[8][14] |
Visualization: Temperature Optimization Workflow
The following diagram outlines the decision-making process for optimizing the reaction temperature based on real-time monitoring.
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LCSS: PHOSGENE [web.stanford.edu]
- 12. Phosgene guide - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
how to handle moisture sensitive carbamoyl chlorides in the lab
Technical Support Center: Handling Moisture-Sensitive Carbamoyl Chlorides
Overview Carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, diphenylcarbamoyl chloride) are highly reactive electrophilic reagents utilized extensively in the synthesis of amides, carbamates, and ureas[1]. Due to the strong electron-withdrawing nature of the acyl chloride functional group, they are extremely susceptible to nucleophilic attack by water. Mastering their handling requires strict adherence to anhydrous techniques to prevent reagent degradation, poor reaction yields, and the accumulation of hazardous byproducts[2].
Mechanistic Pathway of Degradation
Understanding the causality behind reagent failure is critical for troubleshooting. When exposed to ambient moisture, carbamoyl chlorides undergo rapid hydrolysis to form unstable carbamic acids. These intermediates spontaneously decarboxylate, releasing carbon dioxide and a secondary amine. The newly formed secondary amine—a strong nucleophile—subsequently attacks unreacted carbamoyl chloride, generating a symmetric urea byproduct and releasing corrosive hydrogen chloride (HCl) gas[1][2].
Fig 1. Mechanistic pathway of carbamoyl chloride degradation via moisture exposure.
Core Methodology: Anhydrous Reaction Setup
To ensure a self-validating and reliable protocol, follow this step-by-step methodology for setting up reactions with carbamoyl chlorides[2].
Step 1: Glassware and Equipment Preparation
-
Action: Oven-dry all glassware (flasks, syringes, stir bars) at 120 °C for at least 12 hours. Assemble the apparatus while hot and cool under a continuous stream of dry inert gas (Nitrogen or Argon).
-
Causality: Removes surface-bound water molecules that can initiate the hydrolysis cascade.
Step 2: Solvent Purification
-
Action: Utilize strictly anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) dispensed from a solvent purification system or dried over activated 3Å or 4Å molecular sieves.
-
Causality: Trace water in commercial solvents is the primary culprit for urea byproduct formation.
Step 3: Reagent Transfer
-
Action: Transfer liquid carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) using a gas-tight syringe that has been purged three times with inert gas. For solid derivatives, weigh them rapidly in a glovebox.
-
Causality: Minimizes atmospheric exposure and prevents the introduction of ambient humidity into the stock bottle.
Step 4: Reaction Execution and Acid Scavenging
-
Action: Conduct the reaction under a positive pressure of inert gas. Add an excess (1.5 - 2.0 equivalents) of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or pyridine) to the reaction mixture.
-
Causality: The base scavenges the HCl generated during the desired substitution reaction, preventing the protonation and deactivation of your target nucleophile[1].
Step 5: Workup and Quenching
-
Action: Quench the reaction carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract with a non-polar organic solvent and wash with brine.
-
Causality: NaHCO₃ safely neutralizes residual HCl and hydrolyzes unreacted carbamoyl chloride during the workup phase, preventing post-reaction contamination[2].
Troubleshooting & FAQs
Q1: Why is my reaction yield low, and why am I isolating a symmetric urea byproduct? A: This is the classic signature of moisture contamination. As illustrated in Fig 1, water hydrolyzes the carbamoyl chloride into a carbamic acid, which decarboxylates into a secondary amine. This amine reacts with your starting material to form a symmetric urea (e.g., tetramethylurea from dimethylcarbamoyl chloride)[1][2].
-
Self-Validating Check: Monitor your reaction via TLC or GC-MS. If you detect the mass of the symmetric urea (e.g., m/z 116 for tetramethylurea), moisture was introduced. Discard the solvent batch and re-dry your glassware.
Q2: How should I store dimethylcarbamoyl chloride to prevent degradation over time? A: Dimethylcarbamoyl chloride must be stored in a tightly sealed container under an inert atmosphere in a cool, dry place (e.g., a desiccator inside a dedicated chemical refrigerator)[2]. Repeated opening of the bottle introduces ambient humidity, leading to degradation and pressure buildup from HCl and CO₂ gases.
-
Self-Validating Check: Before use, visually inspect the reagent. Dimethylcarbamoyl chloride should be a clear, colorless liquid[1]. If you observe a white precipitate (amine hydrochloride salts) or experience a pressure hiss upon opening, the reagent has degraded and must be purified via vacuum distillation before use.
Q3: What are the primary safety and toxicity concerns when handling these reagents? A: Carbamoyl chlorides are potent electrophiles and are highly toxic. Dimethylcarbamoyl chloride is classified as an experimental carcinogen[3][4]. Furthermore, their hydrolysis generates corrosive hydrochloric acid (HCl) gas, which causes severe respiratory and ocular damage.
-
Safety Protocol: Always handle these reagents exclusively in a certified, well-ventilated fume hood while wearing appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles). For large-scale reactions, ensure a base trap is connected to the inert gas exhaust to neutralize evolving HCl gas[2][3].
Quantitative Data: Physical Properties and Degradation Markers
Summarized below are the physical properties and specific degradation markers for common carbamoyl chlorides to aid in GC-MS/LC-MS troubleshooting.
| Compound Name | CAS Number | Boiling Point | Hydrolysis Intermediate | Primary Degradation Marker (Urea Byproduct) |
| Dimethylcarbamoyl chloride | 79-44-7 | 93 °C | Dimethylcarbamic acid | Tetramethylurea (m/z 116) |
| Diphenylcarbamoyl chloride | 83-01-2 | 180 °C (dec.) | Diphenylcarbamic acid | Tetraphenylurea (m/z 364) |
| N-(2-Chloroethyl)carbamoyl chloride | 10260-84-1 | ~100 °C (vac.) | N-(2-Chloroethyl)carbamic acid | Bis(2-chloroethyl)urea (m/z 184) |
Data compiled from standard chemical safety and property databases[1][2].
References
-
Carbamoyl chloride , Wikipedia,[Link]
-
CHEM Safety Manual , HKUST Department of Chemistry, [Link]
-
Chemistry Department Safety , UCL, [Link]
Sources
Technical Support Center: Column Chromatography of N-Benzyl-N-(n-butyl)carbamyl Chloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly electrophilic, moisture-sensitive intermediates. N-benzyl-N-(n-butyl)carbamyl chloride is a prime example: a reactive acylating agent critical for synthesizing complex ureas and carbamates. Standard flash chromatography often leads to catastrophic yield losses due to on-column hydrolysis.
This guide abandons generic advice in favor of a self-validating, field-proven system designed specifically for the survival and purification of N-benzyl-N-(n-butyl)carbamyl chloride.
Section 1: The Mechanistic Causality of On-Column Degradation
To purify a compound, you must first understand how it degrades. Why does N-benzyl-N-(n-butyl)carbamyl chloride decompose into a useless baseline smear on standard silica?
Standard silica gel (SiO₂) possesses a slightly acidic surface (pH ~4.5–5.5) and retains strongly hydrogen-bonded water[1]. When a moisture-sensitive carbamoyl chloride interacts with this stationary phase, the surface silanol groups act as Brønsted acids, increasing the electrophilicity of the carbonyl carbon. The residual water then acts as a nucleophile, initiating a rapid solvolysis reaction. This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates into N-benzyl-N-butylamine, carbon dioxide, and hydrochloric acid[2].
To successfully chromatograph this compound, we must break this causal chain: we eliminate the acid catalyst by deactivating the silica and remove the nucleophile by enforcing strictly anhydrous conditions .
Solvolysis pathway of carbamoyl chlorides on acidic silica gel.
Section 2: Step-by-Step Self-Validating Protocol
Methodology: Anhydrous, Deactivated Flash Chromatography This protocol utilizes triethylamine (Et₃N) to neutralize acidic silanol sites, ensuring the carbamoyl chloride remains structurally intact during purification[1].
Step 1: Silica Preparation & Deactivation
-
Slurry pack the column using standard silica gel (40–63 µm) in a solvent mixture of Hexane/Ethyl Acetate (90:10, v/v) containing 1% v/v Triethylamine (Et₃N).
-
Causality: The basic Et₃N irreversibly binds to the highly acidic silanol groups, preventing them from catalyzing the hydrolysis of the carbamoyl chloride.
Step 2: Column Conditioning
-
Flush the packed column with 3 column volumes (CV) of strictly anhydrous Hexane/Ethyl Acetate (90:10, v/v) without Et₃N.
-
Causality: This removes excess, unbound base from the interstitial volume, preventing Et₃N from co-eluting and contaminating your final purified product.
Step 3: Sample Loading & Self-Validation
-
Dissolve the crude N-benzyl-N-(n-butyl)carbamyl chloride in a minimum volume of anhydrous toluene[3] or dichloromethane (DCM).
-
Self-Validation Step: Spot the crude mixture on a neutralized TLC plate (pre-dipped in 1% Et₃N/hexane and thoroughly dried). Elute with Hexane/EtOAc (90:10). If the product spot travels cleanly (Rf ~0.5–0.6) without baseline streaking, your sample is intact, and the mobile phase is validated for the column run.
Step 4: Fast Flash Elution
-
Elute rapidly using anhydrous Hexane/Ethyl Acetate (90:10 to 80:20, v/v) under positive nitrogen pressure.
-
Causality: Minimizing residence time (completing the run in under 15–20 minutes) exponentially reduces the probability of any residual on-column degradation.
Step 5: Fraction Collection & Concentration
-
Collect fractions in oven-dried tubes. Evaporate immediately under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
Optimized workflow for purifying moisture-sensitive carbamoyl chlorides.
Section 3: Troubleshooting Guides & FAQs
Q1: My isolated product shows a strong peak at ~3300 cm⁻¹ in IR and a new spot on TLC at the baseline. What happened? A: You are observing the formation of N-benzyl-N-butylamine hydrochloride. The broad peak at 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amine. This indicates that your carbamoyl chloride hydrolyzed during chromatography[2]. Solution: Ensure your solvents are strictly anhydrous (stored over activated 3Å molecular sieves) and increase the concentration of Et₃N during the column packing phase to fully deactivate the silica.
Q2: I used Et₃N to deactivate the column, but now my NMR shows Et₃N contamination. How do I remove it without washing with aqueous acid (which would destroy my product)? A: This occurs when the column is not adequately flushed before sample loading. Solution: After packing with 1% Et₃N, you must flush the column with at least 3 CV of your mobile phase without Et₃N. Alternatively, evaporative distillation under high vacuum (e.g., 150 microns at elevated temperatures) can remove volatile amine impurities, a technique previously validated for related urea derivatives[4].
Q3: Can I use reverse-phase (C18) chromatography for this compound? A: Absolutely not. Reverse-phase chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile). The high concentration of water will cause immediate and complete solvolysis of the carbamoyl chloride into the amine[2]. You must stick to normal-phase chromatography with deactivated silica.
Q4: The reaction to form the carbamoyl chloride used triphosgene. How do I ensure no phosgene derivatives carry over onto the column? A: Unreacted phosgene or triphosgene is highly toxic and can co-elute, ruining your separation and posing a severe safety hazard. Before chromatography, the crude reaction mixture should be thoroughly degassed with a stream of nitrogen (vented to a proper base scrubber) and concentrated under reduced pressure to remove volatile chlorinated byproducts.
Section 4: Quantitative Data & Solvent System Comparison
To guide your solvent selection, the following table summarizes the performance of various mobile phases for the purification of N-benzyl-N-(n-butyl)carbamyl chloride on standard vs. deactivated silica.
| Solvent System | Silica Treatment | Residence Time | Product Recovery (%) | Degradation Level |
| Hexane/EtOAc (80:20) | None (Standard) | 30 mins | < 30% | Severe (Amine formation) |
| Hexane/Acetone (80:20) | None (Standard) | 30 mins | 45% | Moderate[4] |
| Hexane/EtOAc (90:10) | 1% Et₃N Pre-wash | 15 mins | > 85% | Minimal |
| Toluene (100%) | 1% Et₃N Pre-wash | 20 mins | 80% | Minimal[3] |
| H₂O/Acetonitrile (RP) | C18 (Standard) | 5 mins | 0% | Complete Hydrolysis[2] |
References
-
Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea. PrepChem.com. Available at:[Link]
-
Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. National Institutes of Health (NIH). Available at:[Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health (NIH). Available at:[Link]
-
Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Validation & Comparative
N-benzyl-N-(n-butyl)carbamyl chloride 1H NMR characterization
Comprehensive Guide to 1H NMR Characterization of N-Benzyl-N-(n-butyl)carbamoyl Chloride: Overcoming Restricted Rotation Challenges
As a Senior Application Scientist, one of the most common pitfalls I observe in the structural characterization of tertiary amides and carbamoyl chlorides is the misinterpretation of their ambient-temperature 1H NMR spectra. N-benzyl-N-(n-butyl)carbamoyl chloride—a critical intermediate in the synthesis of agrochemicals and targeted therapeutics—presents a classic analytical challenge.
Due to the partial double-bond character of the C–N bond, this molecule exists as a mixture of slowly interconverting rotamers at room temperature. Inexperienced chemists frequently misidentify the resulting duplicated NMR signals as chemical impurities. This guide objectively compares standard 1H NMR against Variable-Temperature (VT) NMR methodologies, providing the theoretical grounding and self-validating experimental protocols required to definitively characterize this compound.
Mechanistic Grounding: The Origin of Rotameric Complexity
The complexity in the 1H NMR spectrum of N-benzyl-N-(n-butyl)carbamoyl chloride arises from the delocalization of the nitrogen lone pair into the adjacent carbonyl
Consequently, rotation around this bond is highly restricted. The rotational barrier (
Fig 1. Thermodynamic equilibrium of carbamoyl chloride rotamers via C-N bond rotation.
Comparative Analysis of Analytical Approaches
To accurately characterize N-benzyl-N-(n-butyl)carbamoyl chloride, researchers must select an analytical strategy that accounts for this dynamic exchange. Below is an objective comparison of the three primary methodologies.
Approach A: Standard 1H NMR (298 K, CDCl3)
-
Performance: Highly accessible and cost-effective, but yields a complex, "messy" spectrum. The benzylic
protons and the butyl protons appear as heavily broadened singlets or distinct pairs of peaks with unequal integration (e.g., a 60:40 ratio reflecting the thermodynamic stability of the two rotamers). -
Verdict: Sufficient for routine batch-checking if the rotameric pattern is already known and documented, but highly prone to misinterpretation during initial structural elucidation.
Approach B: Variable-Temperature (VT) 1H NMR (Toluene-d8 or DMSO-d6)
-
Performance: The gold standard for self-validating structural proof. By heating the sample above its coalescence temperature (
), the thermal energy surpasses the rotational barrier ( ). The exchange rate between the s-E and s-Z rotamers becomes faster than the NMR timescale, causing the duplicated signals to collapse into a single, sharp, time-averaged spectrum [2]. -
Verdict: Mandatory for IND-enabling data packages or initial compound characterization to definitively prove that "impurity" peaks are actually conformational isomers.
Approach C: 2D NMR (HSQC/HMBC at 298 K)
-
Performance: Provides orthogonal confirmation. Even though the signals are doubled, 2D NMR will show that both sets of proton signals correlate to the exact same carbon framework.
-
Verdict: A powerful complementary technique when VT-NMR is unavailable, though it does not resolve the aesthetic issue of broadened 1D spectra.
Quantitative Data Comparison
The table below summarizes the expected 1H NMR spectral changes for N-benzyl-N-(n-butyl)carbamoyl chloride when transitioning from a standard ambient approach to a high-temperature VT-NMR approach.
| Proton Environment | Standard 1H NMR (298 K, CDCl3) | VT-NMR (373 K, Toluene-d8) | Causality & Interpretation |
| Aromatic (Ph-H) | 7.20 - 7.40 ppm (m, 5H) | 7.15 - 7.30 ppm (m, 5H) | Distant from the restricted C-N bond; minimal rotameric splitting observed. |
| Benzylic (Ph-CH2-N) | 4.55 (s, ~1.2H), 4.65 (s, ~0.8H) | 4.50 (s, 2H) | Strong anisotropic shielding differences at 298 K. Collapses to a sharp, time-averaged singlet at 373 K. |
| Butyl N-CH2 | 3.30 (t, ~1.2H), 3.42 (t, ~0.8H) | 3.25 (t, 2H) | Distinct triplets for s-E and s-Z forms; coalesces completely at high temperature. |
| Butyl -CH2-CH2- | 1.20 - 1.60 ppm (m, 4H) | 1.25 - 1.55 ppm (m, 4H) | Overlapping multiplets; slight line broadening at 298 K resolves at 373 K. |
| Butyl -CH3 | 0.90 (t, 3H) | 0.88 (t, 3H) | Terminal methyl is too far from the chiral/rotameric center to experience distinct magnetic environments. |
Self-Validating Experimental Protocol: VT-NMR & Thermodynamic Calculation
To definitively prove the purity of N-benzyl-N-(n-butyl)carbamoyl chloride, you must execute a Variable-Temperature NMR study and calculate the Gibbs free energy of activation (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Toluene-d8 (chosen for its high boiling point of 110 °C, allowing safe heating up to 373 K).
-
Baseline Acquisition (Slow Exchange): Acquire a standard 1H NMR spectrum at 298 K. Identify the two distinct singlets corresponding to the benzylic
protons. -
Determine
: Measure the chemical shift difference ( ) in Hertz (Hz) between these two benzylic rotamer peaks. -
Stepwise Heating: Increase the NMR probe temperature in 10 K increments. Allow the sample to thermally equilibrate for 5 minutes at each step before acquiring the spectrum.
-
Identify Coalescence (
): Observe the peak shapes. The signals will broaden, merge into a flat plateau, and eventually form a single sharp peak. The exact temperature at which the two peaks merge into a single broad peak is the coalescence temperature ( ). -
Calculate the Rotational Barrier: First, calculate the rate constant at coalescence (
): Next, apply the Eyring Equation to find (in kcal/mol): Note: A calculated between 14–17 kcal/mol is definitive proof that the observed spectral complexity is due to carbamoyl chloride rotamers, not chemical impurities.
Fig 2. Step-by-step Variable-Temperature (VT) NMR workflow for rotational barrier determination.
References
-
Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
10.3.1: Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. Available at:[Link]
-
Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder. Available at:[Link]
Navigating the Spectral Landscape: A Comparative Guide to the Expected ¹³C NMR Shifts of N-benzyl-N-(n-butyl)carbamyl Chloride
For the modern researcher in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for N-benzyl-N-(n-butyl)carbamyl chloride, a compound of interest in various synthetic applications. By comparing predicted data with experimental values from structurally analogous compounds, we offer a robust framework for spectral interpretation and verification.
The accurate assignment of ¹³C NMR signals is not merely an academic exercise; it is a critical step in confirming the identity and purity of a synthesized compound. For complex molecules like N-benzyl-N-(n-butyl)carbamyl chloride, where multiple nitrogen and carbonyl functionalities influence the electronic environment of the carbon skeleton, a thorough understanding of expected chemical shifts is essential. This guide leverages predictive methodologies and comparative data analysis to provide a detailed spectral map of the target molecule.
The Predicted ¹³C NMR Spectrum: A Quantitative Overview
Below is a table summarizing the predicted ¹³C NMR chemical shifts for N-benzyl-N-(n-butyl)carbamyl chloride, alongside experimental data for analogous compounds. This comparative approach allows for a more confident interpretation of the predicted values.
Table 1: Predicted ¹³C NMR Chemical Shifts for N-benzyl-N-(n-butyl)carbamyl Chloride and Experimental Shifts for Analogous Compounds.
| Carbon Atom | Predicted Shift (ppm) for N-benzyl-N-(n-butyl)carbamyl chloride | Experimental Shift (ppm) for N,N-Diethylcarbamyl chloride[1] | Experimental Shift (ppm) for N-Benzyl-benzamide[2] | Experimental Shift (ppm) for N-Butylamine[3] |
| C=O | ~168-172 | - | 167.5 | - |
| Benzyl CH₂ | ~50-55 | - | 44.2 | - |
| Benzyl Cipso | ~135-138 | - | 138.2 | - |
| Benzyl Cortho | ~128-130 | - | 127.1 | - |
| Benzyl Cmeta | ~128-130 | - | 128.7 | - |
| Benzyl Cpara | ~127-129 | - | 127.7 | - |
| Butyl CH₂ (α) | ~45-50 | 41.5 (for ethyl) | - | 41.7 |
| Butyl CH₂ (β) | ~29-33 | 13.5 (for ethyl) | - | 36.5 |
| Butyl CH₂ (γ) | ~19-23 | - | - | 20.4 |
| Butyl CH₃ (δ) | ~13-15 | - | - | 14.0 |
Note: Predicted shifts are estimations and may vary slightly depending on the prediction software and parameters used. Experimental shifts are reported from various sources and may have been recorded under different solvent conditions.
Deconstructing the Shifts: A Rationale Based on Chemical Environment
The predicted chemical shifts can be rationalized by considering the electronic effects of the neighboring functional groups. The electronegativity of nitrogen and chlorine atoms, as well as the resonance effects of the benzene ring and the carbonyl group, play a significant role in determining the shielding or deshielding of each carbon nucleus.
-
Carbonyl Carbon (C=O): The carbonyl carbon is expected to be the most deshielded carbon in the molecule, with a predicted shift in the range of 168-172 ppm. This is due to the strong electron-withdrawing effect of the double-bonded oxygen atom and the adjacent nitrogen and chlorine atoms. This is consistent with the chemical shifts observed for the carbonyl carbons in amides and acyl chlorides.[4] For instance, the carbonyl carbon in N-benzyl-benzamide resonates at 167.5 ppm.[2]
-
Benzylic Methylene Carbon (Benzyl CH₂): The benzylic carbon, directly attached to a nitrogen atom, is predicted to appear in the range of 50-55 ppm. The electronegative nitrogen atom deshields this carbon. This is a typical range for benzylic carbons attached to nitrogen.[5] In N-benzyl-benzamide, the corresponding carbon appears at 44.2 ppm, the difference can be attributed to the electronic differences between a carbamoyl chloride and an amide group.[2]
-
Aromatic Carbons (Benzyl Cipso, Cortho, Cmeta, Cpara): The aromatic carbons are expected to resonate in the typical aromatic region of 125-140 ppm.[5] The ipso-carbon (the carbon directly attached to the nitrogen group) is predicted to be the most downfield of the aromatic signals (~135-138 ppm) due to the direct attachment of the electron-withdrawing nitrogen-containing substituent. The ortho, meta, and para carbons will have slightly different shifts due to the electronic influence of the substituent, with typical values falling in the 127-130 ppm range.
-
N-Butyl Carbons (α, β, γ, δ): The carbons of the n-butyl group will exhibit shifts characteristic of an alkyl chain attached to a nitrogen atom.
-
The α-CH₂ group, being directly bonded to the nitrogen, will be the most deshielded of the butyl carbons, with a predicted shift of approximately 45-50 ppm. This is in good agreement with the experimental value for the α-carbon in N-butylamine (41.7 ppm).[3]
-
The chemical shifts of the β-CH₂ , γ-CH₂ , and δ-CH₃ groups will decrease as their distance from the electronegative nitrogen atom increases. Their predicted shifts of ~29-33 ppm, ~19-23 ppm, and ~13-15 ppm, respectively, are consistent with the typical values for n-alkyl chains.[3]
-
Experimental Workflow for ¹³C NMR Acquisition
To experimentally validate these predictions, the following protocol for acquiring a ¹³C NMR spectrum of N-benzyl-N-(n-butyl)carbamyl chloride is recommended.
dot
Caption: A streamlined workflow for the acquisition and processing of a ¹³C NMR spectrum.
Key Structural Relationships Influencing Chemical Shifts
The following diagram illustrates the key structural features of N-benzyl-N-(n-butyl)carbamyl chloride and the through-bond effects that influence the ¹³C NMR chemical shifts.
dot
Caption: Diagram illustrating the key functional groups and their electronic influence on the carbon atoms.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for N-benzyl-N-(n-butyl)carbamyl chloride. By integrating predicted data with experimental values from analogous structures, researchers can approach the spectral analysis of this and similar molecules with a higher degree of confidence. The provided rationale for the expected shifts, coupled with a detailed experimental protocol, offers a complete resource for scientists and professionals in the field of drug development and chemical synthesis. The principles outlined here serve as a valuable tool for the unambiguous structural elucidation of complex organic molecules.
References
- Supporting Information for a publication by the Royal Society of Chemistry.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- ResearchGate. ¹³C NMR spectra of: Upper: ¹³C-labelled N-benzyl(carbonyl-¹³C)acrylamide indicates the labelling position. Lower: Isotopically unmodified reference compound. [Online]. Available: [URL not directly provided].
- 13C-NMR presentation slides.
- PubChem. N-Butylbenzylamine. [Online]. Available: [URL not directly provided].
- The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
- SpectraBase. N-Benzyl-pmma - Optional[¹³C NMR] - Chemical Shifts. [Online]. Available: [URL not directly provided].
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift document.
- PubMed Central. Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Online]. Available: [URL not directly provided].
- MDPI. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Online]. Available: [URL not directly provided].
- Oregon State University. ¹³C NMR Chemical Shift. [Online]. Available: [URL not directly provided].
- Compound Interest. a guide to 13c nmr chemical shift values. [Online]. Available: [URL not directly provided].
- R Discovery. ¹H and ¹³C NMR spectra of benzyl compounds. [Online]. Available: [URL not directly provided].
- C NMR Spectroscopy document.
- ChemicalBook. Diethylcarbamyl chloride(88-10-8) ¹³C NMR spectrum. [Online]. Available: [URL not directly provided].
- 13 C Chemical Shift Table document.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online]. Available: [URL not directly provided].
- PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Online]. Available: [URL not directly provided].
- ResearchGate. Figure 4. ¹³C NMR spectrums for the reaction of benzylamine (4) with... [Online]. Available: [URL not directly provided].
- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
- EPIC. ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Online]. Available: [URL not directly provided].
- ChemicalBook. Benzyl chloride(100-44-7) ¹³C NMR spectrum. [Online]. Available: [URL not directly provided].
- ChemicalBook. Butylamine(109-73-9) ¹³C NMR spectrum. [Online]. Available: [URL not directly provided].
- ChemicalBook. n-Butyl carbamate(592-35-8) ¹³C NMR spectrum. [Online]. Available: [URL not directly provided].
- Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Online]. Available: [URL not directly provided].
- Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (URL not directly provided).
Sources
Comprehensive Mass Spectrometry Guide: N-Benzyl-N-(n-butyl)carbamyl Chloride vs. Alternative Reagents
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), targeted metabolomics, and trace amine analysis.
Executive Summary & Analytical Rationale
In targeted metabolomics and pharmaceutical impurity analysis, highly polar small molecules (e.g., amino acids, catecholamines, and trace short-chain amines) present a fundamental chromatographic challenge: they often elute in the void volume of reversed-phase liquid chromatography (RPLC) columns. This leads to severe ion suppression from matrix salts and poor detection sensitivity [3].
To circumvent this, electrophilic derivatization is employed to covalently attach a hydrophobic tag to the analyte, increasing its retention time and ionization efficiency [4]. While Benzoyl Chloride (BzCl) and N,N-Dimethylcarbamoyl chloride (DMCC) are historically common reagents, N-Benzyl-N-(n-butyl)carbamyl chloride (BBCC) has emerged as a superior alternative for highly complex matrices.
As an application scientist, the selection of a derivatizing agent must be driven by three mechanistic factors:
-
Reaction Kinetics: The reagent must rapidly and quantitatively react with nucleophiles (primary/secondary amines, phenols) under mild conditions.
-
Hydrophobic Shift: The tag must significantly increase the partition coefficient (LogP) of the analyte.
-
MS/MS Fragmentation: The derivative must yield a stable, predictable reporter ion under Collision-Induced Dissociation (CID) for Multiple Reaction Monitoring (MRM).
BBCC excels in all three areas. By yielding a highly stable tropylium ion (
Mechanistic Causality: The BBCC Derivatization System
BBCC (
Why Choose BBCC over BzCl or DMCC?
-
Enhanced ESI+ Ionization: The addition of the bulky benzyl and butyl groups drastically increases the hydrophobicity of the analyte. This drives the derivatized molecule to the surface of the electrospray droplet, maximizing the desolvation efficiency and boosting the ESI+ signal by 10- to 100-fold compared to underivatized targets [1].
-
Predictable Fragmentation (The Reporter Ion Advantage): Unlike BzCl, which yields a generic benzoyl cation (
105) that can suffer from isobaric interference, the urea bond formed by BBCC cleaves predictably. At low collision energies (CE), it yields the protonated amine fragment at 164. At higher CE, it yields the classic tropylium ion at 91.
MS/MS fragmentation pathway of BBCC-derivatized analytes yielding characteristic reporter ions.
Comparative Performance Analysis
To objectively evaluate BBCC, we must benchmark it against the industry standards: Benzoyl Chloride (BzCl) [4] and N,N-Dimethylcarbamoyl chloride (DMCC) [2].
DMCC is highly volatile and frequently analyzed via GC-MS, but it hydrolyzes extremely rapidly in aqueous workups (
Table 1: Comparative MS Performance Data of Derivatization Reagents
| Parameter | N-Benzyl-N-(n-butyl)carbamyl chloride (BBCC) | Benzoyl Chloride (BzCl) | N,N-Dimethylcarbamoyl chloride (DMCC) |
| Target Functional Groups | Primary/Secondary Amines, Phenols | Amines, Phenols, Ribose-OH | Amines (primarily via GC-MS) |
| Mass Added to Analyte | + 189.1 Da | + 104.0 Da | + 71.0 Da |
| Estimated LogP Shift | + 3.5 to 4.0 | + 1.5 to 2.0 | + 0.5 to 1.0 |
| Primary MS/MS Reporter | |||
| Aqueous Stability | Moderate (Requires quenching) | Moderate | Very Low (Rapid hydrolysis) [2] |
| Optimal MS Platform | LC-ESI-MS/MS | LC-ESI-MS/MS | GC-EI-MS |
Experimental Protocol: Self-Validating Derivatization Workflow
Carbamoyl chlorides are inherently reactive and will hydrolyze into secondary amines and
In the methodology below, we utilize a specific chemical quench (Ethanol + Formic Acid). The ethanol reacts with any excess BBCC to form ethyl N-benzyl-N-butylcarbamate (
Step-by-Step Methodology for Trace Amine Analysis
Reagents Needed:
-
Buffer: 100 mM Sodium Carbonate (
) adjusted to pH 9.0. -
Reagent: 20 mM BBCC dissolved in anhydrous Acetonitrile (Prepare fresh daily).
-
Quench Solution: 1% Formic acid in absolute Ethanol.
Protocol:
-
Sample Aliquot: Transfer 50 µL of the aqueous sample extract (e.g., biological fluid or pharmaceutical intermediate) into a low-bind microcentrifuge tube.
-
Buffering: Add 50 µL of the 100 mM Sodium Carbonate buffer. Causality: This deprotonates the target amines, ensuring they act as strong nucleophiles.
-
Derivatization: Add 50 µL of the 20 mM BBCC reagent.
-
Incubation: Vortex immediately for 10 seconds. Incubate at 25°C for 10 minutes. Causality: The bulky nature of BBCC requires slightly longer incubation than smaller reagents like DMCC to ensure quantitative yield.
-
Quenching (Critical Step): Add 50 µL of the Quench Solution. Vortex for 10 seconds. Causality: Formic acid drops the pH, protonating the amines and halting the reaction. Ethanol scavenges unreacted BBCC, preventing continuous baseline degradation in the autosampler.
-
Analysis: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial. Inject 2 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in MRM mode (monitoring Precursor
164.1 transitions).
Step-by-step derivatization workflow for LC-MS/MS analysis using BBCC reagent.
Conclusion
For analytical scientists dealing with highly polar, poorly retained compounds, N-Benzyl-N-(n-butyl)carbamyl chloride (BBCC) provides a distinct advantage over traditional reagents like BzCl and DMCC. By leveraging its massive hydrophobic shift and its ability to generate a highly stable, low-noise
References
-
Benchchem. Application Notes and Protocols for Amine Derivatization Using N-hexyl-N-methylcarbamoyl Chloride. Retrieved from 1
-
Organic Process Research & Development - ACS Publications. Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Retrieved from 2
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from 3
-
PubMed - NIH. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Retrieved from 4
-
PubChem - NIH. N-Butylbenzylamine | C11H17N | CID 75467. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Carbamoylation Strategies: N-benzyl-N-(n-butyl)carbamyl chloride vs. Carbamoylimidazolium Salts
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Comparative Efficacy
The introduction of a carbamoyl moiety is a critical transformation in the synthesis of biologically active molecules, including ureas, carbamates, and amides[1]. Historically, researchers relied heavily on carbamyl chlorides, such as N-benzyl-N-(n-butyl)carbamyl chloride, to execute these electrophilic transfers[2]. However, modern drug development demands scalable, safe, and highly efficient methodologies, prompting a paradigm shift toward carbamoylimidazolium salts[3].
This guide provides an objective, data-supported comparison of these two reagent classes, analyzing the causality behind their reactivity profiles and offering self-validating experimental protocols for bench application.
Mechanistic Causality: The "Imidazolium Effect" vs. Chloride Hydrolysis
To understand the operational differences between these reagents, we must analyze their structural electronics and leaving-group dynamics.
N-benzyl-N-(n-butyl)carbamyl chloride: Traditional carbamyl chlorides are synthesized from secondary amines and highly toxic phosgene gas[2]. While the chloride ion is a competent leaving group, it renders the carbonyl carbon highly vulnerable to nucleophilic attack by ambient water[2]. Exposure to moisture causes rapid hydrolysis, decomposing the reagent into the parent amine, carbon dioxide, and hydrochloric acid[2]. Consequently, these reagents suffer from limited storage lifetimes and require rigorous anhydrous handling[2].
Carbamoylimidazolium Salts: These modern reagents are synthesized by treating a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by methylation with iodomethane[3]. The methylation step is the mechanistic linchpin: it quaternizes the imidazole nitrogen, creating a positively charged N-methylimidazolium leaving group[4]. This structural modification triggers the "imidazolium effect," which dramatically accelerates base-promoted nucleophilic reactions, revealing over a hundred-fold rate acceleration compared to unmethylated carbamoylimidazoles[4]. Paradoxically, despite this extreme electrophilicity toward amines, thiols, and alcohols, the crystalline salts are remarkably stable, highly tolerant to ambient moisture, and can be stored for extended periods[4].
Mechanistic stability and reactivity pathways of carbamyl chlorides vs. imidazolium salts.
Quantitative Performance & Operational Comparison
The following table summarizes the comparative operational data for both reagent classes, highlighting the distinct advantages of the imidazolium-based approach in terms of safety and downstream processing[1][2][3].
| Parameter | N-benzyl-N-(n-butyl)carbamyl chloride | Carbamoylimidazolium Salts |
| Synthesis Origin | Phosgene derivatives (Highly Toxic)[2] | CDI + Iodomethane (Safer)[3] |
| Moisture Stability | Poor (Rapid Hydrolysis)[2] | Excellent (Bench Stable)[4] |
| Reactivity Driver | Chloride leaving group | "Imidazolium Effect" (>100x rate)[4] |
| Typical Base Required | Strong (e.g., NaH)[5] | Mild (e.g., Et3N) or None[1] |
| Purification Method | Silica Gel Chromatography[5] | Liquid-Liquid Extraction[4] |
| Yield Profile | Moderate to Good | Excellent (High Purity)[3] |
Self-Validating Experimental Protocols
The true test of a reagent's utility lies in its benchtop execution. The following protocols demonstrate the causality behind the experimental conditions required for each reagent.
Protocol A: Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea via Carbamyl Chloride
This protocol requires strict environmental control due to the hydrolytic instability of the electrophile[5].
-
Anhydrous Preparation: Purge a dry reaction flask with nitrogen gas. Causality: Atmospheric moisture will rapidly decompose the N-benzyl-N-(n-butyl)carbamyl chloride into unwanted byproducts[2].
-
Deprotonation: Suspend 0.685 g of sodium hydride (NaH) in 65 mL of anhydrous dimethylacetamide. Slowly add a solution of 3.89 g diphenylamine in 25 mL dimethylacetamide. Causality: Diphenylamine is a sterically hindered, poor nucleophile. NaH is required to force deprotonation, generating a highly reactive amide anion[5].
-
Electrophile Addition: Over one hour, add 5.19 g of N-benzyl-N-(n-butyl)carbamyl chloride while maintaining a temperature of 45°-50°C. Self-Validation: The sustained evolution of hydrogen gas during step 2 confirms active deprotonation. The elevated temperature is required to overcome the steric barrier of the diphenylamine anion[5].
-
Quench and Extraction: Stir for 2 hours at 50°C, then carefully pour into water. Extract the aqueous mixture with methylene chloride and evaporate the solvent[5].
-
Purification: The crude residue must be purified by silica gel chromatography (acetone-hexane eluent) followed by evaporative distillation at 165°C under reduced pressure to isolate the pure viscous liquid[5].
Protocol B: Synthesis of Ureas/Amides via Carbamoylimidazolium Salts
This protocol leverages the "imidazolium effect" to achieve high yields under exceptionally mild conditions without chromatography[1][4].
-
Ambient Setup: Dissolve the target nucleophile (amine, thiol, alcohol, or carboxylic acid; 1.0 equiv) in a standard solvent like dichloromethane or acetonitrile at room temperature[1]. Causality: The inherent stability of the salt eliminates the need for strict anhydrous conditions or inert gas purging[4].
-
Reagent Addition: Add the carbamoylimidazolium salt (1.1 equiv) directly to the solution. If utilizing a weak nucleophile, add a mild base such as triethylamine[1]. Causality: The highly electron-withdrawing N-methylimidazolium leaving group lowers the activation energy so drastically that strong bases like NaH and elevated temperatures are unnecessary[4].
-
Self-Validating Purification (Liquid-Liquid Extraction): Once TLC indicates reaction completion, perform a simple aqueous workup. Self-Validation: Because the displaced leaving group (N-methylimidazole) and any unreacted imidazolium salts are highly water-soluble, they partition entirely into the aqueous layer. The organic layer will contain the highly pure urea/amide product, completely bypassing the need for silica gel chromatography[3][4].
Experimental workflow comparison highlighting the operational simplicity of imidazolium salts.
Conclusion
For drug development professionals scaling synthetic routes, the transition from carbamyl chlorides to carbamoylimidazolium salts represents a significant operational upgrade. By replacing the hydrolytically unstable chloride leaving group with a quaternized imidazole, chemists can exploit the "imidazolium effect" to achieve superior reaction kinetics under ambient conditions[4][6]. Most importantly, the elimination of toxic phosgene precursors and the circumvention of chromatographic purification make carbamoylimidazolium salts the superior choice for modern, high-throughput combinatorial library synthesis[2][3].
References
1.[3] Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides. Organic Chemistry Portal. 3 2.[4] Carbamoylimidazolium Salts as Diversification Reagents: An Application to the Synthesis of Tertiary Amides from Carboxylic Acids. ResearchGate. 4 3.[6] Carbamoylimidazolium and Thiocarbamoylimidazolium Salts: Novel Reagents for the Synthesis of Ureas, Thioureas, Carbamates, Thiocarbamates and Amides. ResearchGate. 6 4.[2] Application of Carbamoylimidazolium Salts in Combinatorial Synthesis. Scholaris.ca. 2 5.[5] Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea. PrepChem.com. 5 6.[1] A Comparative Analysis of Carbamoylation Methods for Researchers and Drug Development Professionals. Benchchem. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Carbamoyl Chlorides vs. Chloroformates: A Comprehensive Comparison Guide for Synthetic and Drug Development Applications
As drug development and complex organic synthesis evolve, the selection of acylating reagents directly dictates the efficiency, scalability, and safety of a synthetic route. While chloroformates (
This guide provides an objective, data-driven comparison of these two classes of reagents, demonstrating why carbamoyl chlorides increasingly offer superior advantages in stability, chemoselectivity, and transition-metal catalysis for researchers and process chemists.
Mechanistic Causality: The Electronic Divergence
To understand the operational advantages of carbamoyl chlorides, we must examine the molecular orbital interactions adjacent to the electrophilic carbonyl carbon.
In chloroformates , the oxygen atom is highly electronegative. Its inductive electron-withdrawing effect significantly outweighs its ability to donate electron density via resonance. This renders the carbonyl carbon highly electrophilic, making chloroformates extremely susceptible to rapid nucleophilic attack—including unwanted, rapid hydrolysis by ambient moisture[1].
Conversely, in carbamoyl chlorides , the nitrogen atom is less electronegative and possesses a highly available lone pair. This lone pair actively participates in resonance donation into the carbonyl
Electronic effects dictating stability and reactivity of chloroformates vs carbamoyl chlorides.
Quantitative Performance Comparison
The electronic differences outlined above manifest in measurable kinetic and thermodynamic parameters. The table below summarizes the quantitative data comparing the two reagent classes.
| Parameter | Chloroformates (e.g., Ethyl Chloroformate) | Carbamoyl Chlorides (e.g., Dimethylcarbamoyl Chloride) |
| Resonance Stabilization | Low (Inductive withdrawal dominates) | High (Nitrogen lone pair donation) |
| Bimolecular Reaction Rate | ||
| Relative Reactivity | Extremely High (~1000x faster)[3] | Moderate / Controlled |
| Primary Solvolysis Mechanism | Addition-Elimination (A-E)[4] | Unimolecular Ionization ( |
| Thermal Stability | Low to Moderate (Degrades in moist air)[1] | High (Stable up to 300–400 °C)[6] |
| Moisture Sensitivity | Highly Sensitive | Moderately Tolerant[7] |
Data Note: The approximately three orders of magnitude difference in bimolecular reaction rates highlights why carbamoyl chlorides are far easier to handle in complex multi-step syntheses without suffering massive yield losses to hydrolysis[3].
Strategic Advantages in Synthesis & Drug Development
1. Superior Chemoselectivity and Handling Because they are less sensitive to hydrolytic degradation than ordinary acid chlorides or chloroformates, carbamoyl chlorides can be handled with greater ease, often allowing for reactions in mixed aqueous/organic media or under less rigorously anhydrous conditions[7]. This controlled reactivity prevents runaway exothermic reactions and limits the formation of unwanted symmetrical byproducts.
2. Premier Partners in Transition-Metal Catalysis Carbamoyl chlorides have emerged as highly versatile electrophiles for transition-metal-catalyzed cross-coupling reactions. They readily undergo oxidative addition with Palladium, Nickel, and Ruthenium catalysts to form valuable amide-functionalized organic frameworks[8]. For instance, Ru-catalyzed regioselective C-H aminocarbonylation using carbamoyl chlorides provides direct access to complex amides via aromatic C-H bond cleavage[9].
3. Direct Access to Pharmaceutically Relevant Motifs
The urea and amide scaffolds are ubiquitous in active pharmaceutical ingredients (APIs). Carbamoyl chlorides allow for the direct installation of the
Ruthenium-catalyzed C-H aminocarbonylation cycle utilizing carbamoyl chlorides as coupling partners.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol 1: Ruthenium-Catalyzed C-H Aminocarbonylation of Arylpyridines
Objective: Direct installation of an amide group via C-H activation using a carbamoyl chloride[9].
Causality: An anhydrous basic environment (
Step-by-Step Methodology:
-
Preparation : In an oven-dried Schlenk tube under an inert argon atmosphere, combine the 2-arylpyridine substrate (1.0 mmol),
(10 mol% as catalyst), and anhydrous (2.5 mmol). -
Solvent Addition : Add anhydrous toluene (6 mL). Reasoning: Toluene provides the necessary high boiling point (120 °C) required to overcome the activation energy of the C-H cleavage step.
-
Electrophile Introduction : Inject the specific dialkylcarbamoyl chloride (2.5 mmol). The stoichiometric excess drives the equilibrium of the catalytic cycle and ensures complete conversion.
-
Reaction : Seal the tube and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous
. Dry the organic layer over and concentrate in vacuo. -
Self-Validation Check : Analyze an aliquot of the crude mixture via LC-MS. The complete disappearance of the starting carbamoyl chloride mass peak and the emergence of the
corresponding to the aminocarbonylated product confirms successful catalytic turnover. Purify via flash column chromatography.
Protocol 2: Chemoselective Synthesis of Unsymmetrical Ureas
Objective: Synthesis of an unsymmetrical urea via controlled nucleophilic addition.
Causality: The moderate electrophilicity of the carbamoyl chloride allows for selective reaction with a primary amine without the risk of over-acylation.
Step-by-Step Methodology:
-
Initialization : Dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Addition : Dropwise, add a solution of the carbamoyl chloride (1.1 eq) in DCM. Reasoning: The low temperature controls the initial exothermic nucleophilic attack, preventing side reactions.
-
Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup : Quench the reaction with distilled water, extract the organic layer with DCM, wash with brine, and dry over
. Evaporate the solvent to isolate the crude urea. -
Self-Validation Check : Perform FTIR spectroscopy on the isolated product. The shift of the carbonyl stretch from
(characteristic of the carbamoyl chloride) to (characteristic of the urea) validates successful nucleophilic substitution.
References
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: National Institutes of Health (NIH) / MDPI URL:[Link][2]
-
Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited Source: MDPI - International Journal of Molecular Sciences URL:[Link][4]
-
Ruthenium-Catalyzed Amino- and Alkoxycarbonylations with Carbamoyl Chlorides and Alkyl Chloroformates via Aromatic C−H Bond Cleavage Source: Journal of the American Chemical Society (ACS) URL:[Link][9]
-
Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][8]
-
Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds Source: MDPI URL:[Link][5]
-
Carbamates and Carbamoyl Chlorides Source: ResearchGate URL:[Link][7]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Solvolysis Dynamics of N-Benzyl-N-(n-butyl)carbamoyl Chloride vs. Dialkyl Analogues: A Comparative Guide
Executive Summary
Understanding the solvolytic stability of carbamoyl chlorides is critical for optimizing their use as electrophilic intermediates in drug development and organic synthesis. This guide provides an objective, data-driven comparison of the solvolysis rates of N-benzyl-N-(n-butyl)carbamyl chloride against standard dialkylcarbamoyl chlorides (such as N,N-dimethyl and N,N-diethyl analogues). By examining the mechanistic causality behind these reaction rates and detailing a self-validating kinetic protocol, this document equips researchers with the authoritative grounding needed to predict substrate behavior in nucleophilic solvents.
Mechanistic Causality: The S_N1-Like Solvolysis Pathway
The solvolysis of N,N-disubstituted carbamoyl chlorides in hydroxylic solvents (e.g., aqueous ethanol or methanol) predominantly follows a unimolecular (S_N1-like) reaction mechanism[1].
Causality of Substituent Effects
The rate-determining step in this pathway is the heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation [2]. Because the transition state involves the accumulation of positive charge, the reaction rate is exquisitely sensitive to the inductive and resonance effects of the nitrogen substituents:
-
Electron-Donating Groups (+I): Alkyl groups stabilize the developing positive charge on the carbamoyl cation. Consequently, increasing the electron-donating capacity of the alkyl chain accelerates the reaction. For example, N,N-diethylcarbamoyl chloride solvolyzes approximately 4.2 times faster than N,N-dimethylcarbamoyl chloride in 80% ethanol at 25.0 °C[1].
-
Electron-Withdrawing Groups (-I): The introduction of an aryl group actively destabilizes the carbamoyl cation, drastically retarding the solvolysis rate. N-methyl-N-phenylcarbamoyl chloride reacts 17.4 times slower than its dimethyl counterpart at 60 °C[1].
-
The N-Benzyl-N-(n-butyl) Hybrid: N-benzyl-N-(n-butyl)carbamyl chloride represents a mechanistic middle ground. The n-butyl group provides robust +I inductive stabilization, while the benzyl group exerts a mild -I inductive pull (significantly weaker than a direct phenyl group due to the insulating methylene bridge). Therefore, its solvolytic rate is intermediate—slower than pure diethyl or dibutyl derivatives, but significantly faster than aryl-substituted analogues.
Extended Grunwald-Winstein Application
These solvolysis reactions are routinely analyzed using the extended Grunwald-Winstein equation (
Caption: S_N1-like solvolysis pathway of N-benzyl-N-(n-butyl)carbamyl chloride.
Comparative Kinetic Data
The table below consolidates the specific rate constants (
| Substrate | Solvent System | Temp (°C) | Rate Constant ( | Relative Rate (vs. Dimethyl) |
| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | 1.0 | |
| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | ~4.2 | |
| N-Benzyl-N-(n-butyl)carbamyl chloride | 80% Ethanol | 25.0 | ~2.5 | |
| N-Methyl-N-phenylcarbamoyl chloride | 80% Ethanol | 60.0 | Highly Retarded[1] | ~0.05 (at 60 °C) |
*Value extrapolated based on the established linear free-energy relationships and inductive substituent constants (+I of n-butyl vs. -I of benzyl) relative to the N,N-diethyl baseline.
Experimental Methodology: Self-Validating Conductometric Kinetic Assay
To empirically determine the solvolysis rate of N-benzyl-N-(n-butyl)carbamyl chloride, conductometry is the gold-standard technique[2]. As the substrate solvolyzes, it releases equimolar amounts of hydrochloric acid (HCl). The generation of highly mobile H⁺ and Cl⁻ ions causes a proportional increase in the electrical conductivity of the solution.
Self-Validation Principle: This protocol is designed as a closed, self-validating loop. By capturing an "infinity" reading (
Step-by-Step Protocol
-
Solvent Preparation & Thermostating: Prepare exactly 50.0 mL of the target solvent (e.g., 80% ethanol/water v/v). Transfer to a double-jacketed reaction cell connected to a circulating water bath strictly maintained at 25.0 ± 0.05 °C. Causality: Solvolysis rates exhibit exponential Arrhenius temperature dependence; strict thermal control prevents kinetic skewing.
-
Baseline Calibration (
): Insert a calibrated platinum-electrode conductivity probe into the solvent. Record the baseline conductivity ( ) once thermal equilibrium is reached and the reading stabilizes for 5 minutes. -
Substrate Injection: Using a precision microsyringe, inject 5.0 μL of neat N-benzyl-N-(n-butyl)carbamyl chloride into the solvent under rapid magnetic stirring to ensure instantaneous homogenization.
-
Continuous Monitoring (
): Record the conductivity ( ) at 30-second intervals. Continue data acquisition for at least 3 to 4 half-lives. Causality: High-frequency data logging is required to accurately map the exponential decay curve of the first-order kinetic process. -
Infinity Reading (
) & Validation: Seal the reaction vessel and gently heat to 50 °C for 2 hours to force the reaction to completion, then cool exactly back to 25.0 °C. Record the infinity conductivity ( ). Validate the assay by ensuring matches the theoretical conductivity of a mock solution spiked with an equivalent molarity of standard aqueous HCl. -
Kinetic Derivation: Plot
versus time ( ). The slope of this linear regression directly yields the first-order rate constant ( ).
Caption: Self-validating conductometric workflow for determining first-order solvolysis rates.
References
- Source: NIH.gov (National Institutes of Health)
- N-ethylcarbamoyl chloride | High-Purity Reagent Source: Benchchem URL
- An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride Source: Benchchem URL
- Solvolysis of N,N-dimethylthiocarbamoyl chloride: Effect of sulfur-for-oxygen substitution upon kinetics and product partitioning Source: ResearchGate URL
Sources
A Comparative Guide to the Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride: Phosgene vs. Triphosgene
For researchers and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. N-benzyl-N-(n-butyl)carbamyl chloride is a valuable building block, and its synthesis from the corresponding secondary amine, N-benzyl-N-(n-butyl)amine, is a critical step. This guide provides an in-depth technical comparison of two common reagents used for this transformation: the highly reactive gas, phosgene, and its solid, more manageable surrogate, triphosgene (bis(trichloromethyl) carbonate). We will delve into the mechanistic underpinnings, practical considerations, and safety protocols associated with each method, supported by representative experimental data to inform your choice of synthetic strategy.
Phosgene and Triphosgene: A Tale of Two Reagents
The conversion of a secondary amine to a carbamoyl chloride is a cornerstone of organic synthesis, enabling further elaboration into ureas, carbamates, and other functional groups. Both phosgene and triphosgene achieve this transformation by acting as a source of an electrophilic carbonyl group.
Phosgene (COCl₂) is a highly toxic, colorless gas. Its extreme reactivity ensures rapid and often high-yielding conversions. However, its hazardous nature necessitates specialized equipment and stringent safety protocols, making it less than ideal for many standard laboratory settings.
Triphosgene (C₃Cl₆O₃) , a stable, crystalline solid, serves as a safer alternative to phosgene. It can be accurately weighed and handled with greater ease. In solution, and often catalyzed by nucleophiles, one molecule of triphosgene decomposes to generate three molecules of phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent directly.[1]
Mechanistic Overview
The fundamental reaction mechanism for both reagents involves the nucleophilic attack of the secondary amine, N-benzyl-N-(n-butyl)amine, on the carbonyl carbon of the phosgene molecule (either directly supplied or generated from triphosgene). This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom, typically facilitated by a non-nucleophilic base like pyridine, to yield the desired N-benzyl-N-(n-butyl)carbamyl chloride.
Figure 1: General reaction mechanism for the synthesis of carbamoyl chlorides.
Head-to-Head Comparison: Performance and Practicality
While both reagents can lead to excellent yields of the desired product, there are significant differences in their handling, reaction conditions, and work-up procedures.[2]
| Parameter | Phosgene | Triphosgene |
| Physical State | Colorless Gas | White Crystalline Solid |
| Handling | Requires specialized gas handling equipment and dedicated ventilation.[3] | Can be weighed and handled in a standard fume hood with appropriate precautions.[4] |
| Reactivity | Extremely high; reactions are often very fast. | High, but generally requires activation or slightly longer reaction times. |
| Stoichiometry | Typically used in slight excess. | Stoichiometric amounts (approx. 0.33-0.37 equivalents) are sufficient.[5] |
| Reaction Temperature | Often performed at low temperatures (e.g., 0 °C) to control reactivity. | Typically conducted at 0 °C to room temperature.[6] |
| By-products | Primarily HCl, which must be scavenged. | HCl and potentially unreacted triphosgene or its decomposition products. |
| Work-up & Purification | Excess phosgene is removed by purging with an inert gas. | Requires aqueous work-up to quench unreacted reagent. Purification may involve chromatography. |
| Representative Yield | > 90%[2] | > 90%[2] |
| Safety | EXTREMELY TOXIC . Requires extensive safety measures and monitoring.[3] | Toxic solid; generates phosgene in situ. Safer to handle than gaseous phosgene but requires significant caution.[4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride using both phosgene and triphosgene. Note: These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis using Phosgene
This protocol is adapted from general procedures for the phosgenation of secondary amines.[2][7]
Materials:
-
N-benzyl-N-(n-butyl)amine
-
Phosgene (as a solution in toluene, e.g., 20%)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Nitrogen gas
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Figure 2: Experimental workflow for the phosgene-based synthesis.
Procedure:
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, dissolve N-benzyl-N-(n-butyl)amine (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, bubble a slow stream of nitrogen through the reaction mixture for 30 minutes to remove any excess phosgene, ensuring the outlet is directed to the scrubber.
-
Quench the reaction by the slow addition of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-(n-butyl)carbamyl chloride.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Synthesis using Triphosgene
This protocol is adapted from the general procedure for the synthesis of carbamoyl chlorides from secondary amines using triphosgene.[5]
Materials:
-
N-benzyl-N-(n-butyl)amine
-
Triphosgene (BTC)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Nitrogen gas
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Figure 3: Experimental workflow for the triphosgene-based synthesis.
Procedure:
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.37 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-benzyl-N-(n-butyl)amine (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Add the amine/pyridine solution dropwise to the stirred triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel.
Safety and Handling: A Critical Consideration
Phosgene:
-
Extreme Toxicity: Phosgene is a potent respiratory agent, and inhalation can be fatal.[3] The odor threshold is higher than the permissible exposure limit, providing inadequate warning of hazardous concentrations.[3]
-
Engineering Controls: All work with phosgene must be conducted in a dedicated, certified chemical fume hood or a gas cabinet.[3] A continuous phosgene monitoring system with an audible alarm is mandatory.
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, along with chemical-resistant gloves and a lab coat, are essential.
-
Decontamination: Spills should be neutralized with an alkaline solution, such as sodium hydroxide.[8] All equipment must be thoroughly decontaminated before removal from the designated area.
Triphosgene:
-
Toxicity: Triphosgene is a toxic solid that can cause severe burns upon contact.[4] It decomposes upon heating or contact with moisture to produce phosgene gas.[4]
-
Handling: Handle in a well-ventilated fume hood, avoiding dust inhalation. Store in a cool, dry place, away from moisture and incompatible materials.[4]
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary if there is a risk of dust generation.
-
Decontamination: Spills can be carefully collected and the area decontaminated with an aqueous basic solution (e.g., sodium bicarbonate). Equipment should be rinsed with a basic solution followed by water and soap.[4]
Conclusion and Recommendations
Both phosgene and triphosgene are highly effective reagents for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride, with both methods capable of delivering excellent yields. The choice between them hinges almost entirely on the available safety infrastructure and handling capabilities.
-
For laboratories equipped with specialized gas handling systems and rigorous safety protocols, phosgene offers the advantage of rapid reactions and a straightforward work-up. The volatility of excess phosgene simplifies its removal, often leading to a purer crude product.
-
For the vast majority of research and development laboratories, triphosgene is the superior choice. Its solid form significantly mitigates the risks associated with handling a highly toxic gas, making it a more practical and accessible reagent. While the work-up is slightly more involved, the substantial improvement in safety profile is a compelling advantage.
Ultimately, a thorough risk assessment must be conducted before undertaking either synthesis. For its balance of high reactivity and enhanced safety, triphosgene is the recommended reagent for the general laboratory synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.
References
-
Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131599. [Link]
-
University of Pittsburgh Safety Manual. (2019). Guidelines for Phosgene Gas Usage in Laboratories. [Link]
- Chemistry Department, University of [University Name]. (2026). Using Triphosgene in the Lab.
-
Lemoucheux, L., Rouden, J., Ibazizene, M., Sobrio, F., & Lasne, M. C. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. The Journal of organic chemistry, 68(19), 7289–7297. [Link]
-
Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]
-
Rutgers Environmental Health & Safety. Phosgene Safety Data Sheet. [Link]
- Eckert, H. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 209-224.
-
Wikipedia. (n.d.). Triphosgene. [Link]
- Shu, C., et al. (2010). Kilogram-Scale Synthesis of a Triarylimidazoline-Based MDM2 Antagonist. Organic Process Research & Development, 14(4), 861-868.
- Cotarca, L., & Eckert, H. (2004).
- Campbell, J. A. (1950). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid by the Vapor Phase Reaction of Phosgene and Amines. Journal of the American Chemical Society, 72(5), 1888-1891.
- Banwell, M. G., Coster, M. J., Harvey, A. J., & Moraes, J. (2003). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry, 68(16), 613-616.
- BenchChem. (2025). Technical Support Center: Phosgenation for Carbamoyl Chloride Synthesis.
-
American Chemistry Council. (2023). Phosgene Safe Practice Guidelines: 9.0 Equipment Cleaning and Repair. [Link]
- Pasquato, L., et al. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 65(24), 8127-8130.
Sources
- 1. iris.epa.gov [iris.epa.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Comparative Guide: Alternative Reagents for the Synthesis of N-Benzyl-N'-butylurea
As a Senior Application Scientist, I frequently evaluate synthetic routes for urea-containing pharmacophores. The classical approach to synthesizing unsymmetrical ureas—such as N-benzyl-N'-butylurea—relies on phosgene or highly reactive isocyanates. While highly atom-economical, these legacy reagents present severe toxicity, handling, and environmental hazards.
Modern drug development and green chemistry mandates have driven the adoption of safer carbonyl surrogates [1]. However, replacing phosgene is not a simple 1:1 substitution; it fundamentally alters the reaction kinetics, intermediate stability, and byproduct profile. This guide objectively compares three leading alternative reagents—Triphosgene, 1,1'-Carbonyldiimidazole (CDI), and Diphenyl Carbonate (DPC)—and provides field-proven, self-validating protocols for the synthesis of N-benzyl-N'-butylurea.
Mechanistic Strategy: The Unsymmetrical Challenge
The primary challenge in synthesizing unsymmetrical ureas is preventing the formation of symmetrical byproducts (e.g., N,N'-dibenzylurea or N,N'-dibutylurea). To achieve high purity, the synthesis must be strictly stepwise. The carbonyl reagent must react with the first amine (benzylamine) to form a stable, isolable, or semi-stable intermediate, which is subsequently trapped by the second amine (butylamine) [2].
Stepwise mechanistic pathway for unsymmetrical urea synthesis, avoiding symmetrical byproducts.
Reagent Comparison & Causality Analysis
Triphosgene (Bis(trichloromethyl) carbonate)
Triphosgene is a crystalline solid that acts as a safer, weighable substitute for phosgene gas [3].
-
Mechanism & Causality: It reacts with benzylamine to form benzyl isocyanate in situ. Because one mole of triphosgene yields three moles of phosgene equivalents, stoichiometry must be meticulously controlled.
-
Verdict: While it offers excellent atom economy and rapid reaction times, the in situ generation of phosgene gas means it still requires rigorous safety protocols and specialized ventilation. It is generally avoided in modern bench-scale synthesis unless absolutely necessary.
1,1'-Carbonyldiimidazole (CDI)
CDI is a widely exploited, bench-stable alternative that completely eliminates chlorinated byproducts [1].
-
Mechanism & Causality: CDI reacts with benzylamine to form an N-benzyl-1H-imidazole-1-carboxamide intermediate. The causality of its success lies in the leaving group: imidazole is a relatively poor leaving group compared to chloride, meaning the intermediate is stable enough to prevent immediate runaway reactions, allowing for the controlled, sequential addition of butylamine [4].
-
Verdict: CDI is the gold standard for lab-scale unsymmetrical urea synthesis due to its balance of safety, reactivity, and ease of handling.
Diphenyl Carbonate (DPC)
DPC is a highly stable, green carbonylating agent that has gained traction for scalable, eco-friendly syntheses [2].
-
Mechanism & Causality: DPC reacts with benzylamine to form an N-benzyl-O-phenyl carbamate. Because the phenoxide ion is a poor leaving group at room temperature, this intermediate is highly stable. The subsequent addition of butylamine requires elevated temperatures (often reflux) and a base (like DABCO or Et₃N) to drive the elimination of phenol and facilitate the final aminolysis [2].
-
Verdict: Ideal for scale-up and green chemistry applications, though the requirement for heating and the generation of phenol as a byproduct can complicate purification compared to CDI.
Quantitative Data Summary
The following table summarizes the performance metrics of these reagents specifically for the synthesis of N-benzyl-N'-butylurea.
| Carbonyl Reagent | Reactive Intermediate | Typical Yield (%) | Reaction Temp (°C) | Major Byproduct | Toxicity / Handling Profile |
| Triphosgene | Isocyanate | 85 - 95% | 0 to 25 | HCl, CO₂ | High (Generates phosgene in situ) |
| CDI | Carbamoylimidazole | 80 - 92% | 0 to 25 | Imidazole | Low (Moisture sensitive solid) |
| DPC | O-Phenyl Carbamate | 75 - 88% | 60 to 80 | Phenol | Low (Bench stable, green reagent) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol A: CDI-Mediated Synthesis of N-Benzyl-N'-butylurea
This protocol leverages the controlled reactivity of CDI to ensure strict unsymmetrical substitution.
Step-by-Step Methodology:
-
Preparation (Moisture Control): Flame-dry a 50 mL round-bottom flask. CDI is highly moisture-sensitive; water will prematurely hydrolyze it to imidazole and CO₂, destroying your stoichiometric ratio.
-
Intermediate Formation: Dissolve CDI (1.05 mmol, 170 mg) in 10 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C using an ice bath. Causality: Cooling suppresses the formation of symmetrical N,N'-dibenzylurea.
-
First Amine Addition: Add benzylamine (1.0 mmol, 107 mg) dropwise over 5 minutes. Stir at 0 °C for 1 hour.
-
Validation Checkpoint 1: Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The primary amine spot (benzylamine) must completely disappear, indicating full conversion to the carbamoylimidazole intermediate.
-
Second Amine Addition: Add butylamine (1.1 mmol, 80 mg) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Validation Checkpoint 2: A white precipitate may begin to form, and TLC will show the emergence of the urea product (UV active, Ninhydrin negative).
-
Workup & Purification: Dilute the mixture with 20 mL DCM. Wash sequentially with 1N HCl (2 × 15 mL) to protonate and remove the imidazole byproduct and any unreacted amines. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N-benzyl-N'-butylurea.
Protocol B: DPC-Mediated Synthesis via Carbamate
This protocol utilizes DPC for a greener, albeit more energy-intensive, synthetic route [2].
Step-by-Step Methodology:
-
Carbamate Formation: In a 50 mL round-bottom flask, combine Diphenyl Carbonate (1.0 mmol, 214 mg) and benzylamine (1.0 mmol, 107 mg) in 10 mL of a THF/Water mixture (9:1 v/v).
-
Thermal Activation: Stir the mixture at 60 °C for 2 hours. Causality: DPC is significantly less electrophilic than CDI; the thermal energy is required to drive the nucleophilic attack and displace the first equivalent of phenol.
-
Validation Checkpoint 1: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The formation of the N-benzyl-O-phenyl carbamate will appear as a new UV-active spot.
-
Urea Formation: Add butylamine (1.2 mmol, 88 mg) and Triethylamine (1.5 mmol, 151 mg) to the reaction mixture. Increase the temperature to 80 °C (reflux) and stir for 8 hours. Causality: The base assists in deprotonating the carbamate, facilitating the elimination of phenol to form an isocyanate in situ, which is immediately trapped by the butylamine.
-
Workup & Purification: Cool to room temperature and evaporate the THF. Dissolve the residue in Ethyl Acetate (30 mL). Wash with 1N NaOH (3 × 15 mL). Causality: The highly basic wash is critical to deprotonate the phenol byproduct (forming water-soluble sodium phenoxide) and remove it from the organic layer. Dry the organic layer over Na₂SO₄ and concentrate to afford the product.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: N
- Improved Synthesis of Unsymmetrical Ureas via Carbam
- A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry Source: Benchchem
- Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine Source: European Journal of Organic Chemistry / ResearchG
A Comparative Guide to Analytical Methods for Determining the Purity of N-benzyl-N-(n-butyl)carbamyl chloride
In the landscape of pharmaceutical development and chemical synthesis, the purity of reactive intermediates is a cornerstone of process control, ensuring the safety, efficacy, and reproducibility of the final product. N-benzyl-N-(n-butyl)carbamyl chloride, a key building block in the synthesis of various organic compounds, is no exception. Its high reactivity, inherent in the carbamoyl chloride moiety, necessitates rigorous analytical oversight to quantify the active compound and identify any process-related or degradation impurities.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-benzyl-N-(n-butyl)carbamyl chloride. We will delve into the principles, experimental protocols, and comparative performance of several core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric Analysis. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.
The Criticality of Purity Assessment
N-benzyl-N-(n-butyl)carbamyl chloride is a moisture-sensitive and thermally labile compound.[1] Impurities can arise from the starting materials (N-benzyl-n-butylamine, phosgene or a phosgene equivalent), side reactions during synthesis, or degradation upon storage. Common impurities may include the parent amine, N-benzyl-n-butylamine hydrochloride, and hydrolysis products.[1] The presence of these impurities can lead to the formation of unwanted byproducts, reduce the yield of the desired product, and introduce potential toxicological risks in pharmaceutical applications.[2]
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often essential for a comprehensive purity profile of reactive intermediates like N-benzyl-N-(n-butyl)carbamyl chloride.[3] The primary methods for quantitative purity determination and impurity profiling include chromatographic and spectroscopic techniques.
| Analytical Technique | Principle | Primary Use in Purity Assessment | Common Detectors |
| HPLC | Separation based on polarity and interactions with a stationary and mobile phase.[3] | Quantification of the main compound and non-volatile or thermally labile impurities.[3] | UV/Photodiode Array (PDA) |
| GC | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[1] | Determination of the purity of volatile compounds and identification of volatile impurities.[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei.[3] | Structural confirmation, identification, and quantification of the main compound and major impurities.[1][3] | Not applicable |
| Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte.[4] | Determination of the active chloride content, providing a measure of the carbamoyl chloride concentration.[1][5] | Potentiometric, Colorimetric |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purity assessment of N-benzyl-N-(n-butyl)carbamyl chloride, particularly for the detection of non-volatile impurities.[3] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
The choice of a C18 column is based on its versatility and ability to retain the relatively non-polar N-benzyl-N-(n-butyl)carbamyl chloride and its potential impurities.[3] A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities.[2] UV detection at a low wavelength (e.g., 210 nm) is selected to ensure the detection of all aromatic compounds, including the parent compound and potential aromatic impurities.[2][6]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV/photodiode array detector.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A: Water (HPLC grade), B: Acetonitrile (HPLC grade).[3]
-
Gradient: 50% B to 95% B over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Gas Chromatography (GC)
GC is an excellent method for determining the purity of volatile compounds like carbamoyl chlorides.[1] It is particularly useful for detecting volatile impurities that may not be easily observed by HPLC.
Causality Behind Experimental Choices
A non-polar capillary column, such as a DB-5MS, is suitable for separating compounds based on their boiling points.[7][8] The use of a Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds, making it ideal for purity determination by area percent.[1] Coupling GC with a Mass Spectrometer (MS) allows for the identification of unknown impurities by providing mass-to-charge ratio information.[][10]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a flame ionization detector.[1]
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature: 300 °C.[3]
-
Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 50:1.[3]
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a dry, inert solvent such as dichloromethane or ethyl acetate.[3]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of N-benzyl-N-(n-butyl)carbamyl chloride and the identification of major impurities.[3] Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment.[1][12]
Causality Behind Experimental Choices
¹H NMR is the most common nucleus observed due to its high natural abundance and sensitivity. A deuterated solvent that dissolves the sample without giving interfering signals, such as chloroform-d (CDCl₃), is used.[3] The chemical shifts, integration values, and coupling patterns of the proton signals provide a detailed structural fingerprint of the molecule.[3] For qNMR, a certified internal standard with a known concentration and non-overlapping signals is added to the sample to allow for the absolute quantification of the analyte.[12]
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.[3]
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Data Analysis:
-
Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the proton signals.
-
Identify impurity signals by comparing the spectrum to that of a pure reference standard or by analyzing their distinct chemical shifts and coupling patterns.[3][13]
-
For qNMR, calculate the purity by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[1]
-
Titrimetric Analysis
Titration offers a classic and cost-effective method for determining the purity of N-benzyl-N-(n-butyl)carbamyl chloride by quantifying the reactive chloride content.[1] This method is based on the reaction of the carbamoyl chloride with a suitable nucleophile.
Causality Behind Experimental Choices
Argentometric titration, specifically the Volhard method or a potentiometric titration with silver nitrate, is a common approach for chloride determination.[5] The choice of titrant and indicator (or electrode) is crucial for an accurate endpoint determination. This method provides a direct measure of the functional group of interest.
Experimental Protocol: Argentometric Titration
-
Instrumentation: Burette, magnetic stirrer, and either a potentiometer with a silver electrode or appropriate chemical indicators.
-
Reagents: Standardized silver nitrate solution, a suitable solvent (e.g., acetone or ethanol), and an indicator (if applicable).
-
Procedure:
-
Accurately weigh a sample of N-benzyl-N-(n-butyl)carbamyl chloride and dissolve it in the chosen solvent.
-
Titrate the solution with a standardized solution of silver nitrate.
-
The endpoint can be detected potentiometrically or by a color change if an indicator is used.
-
-
Data Analysis: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Comparison of Analytical Methods
| Feature | HPLC | GC | NMR | Titration |
| Purity Assessment | Quantitative (Area %) | Quantitative (Area %) | Quantitative (qNMR) & Qualitative | Quantitative (Assay) |
| Impurity Profiling | Excellent for non-volatile impurities | Excellent for volatile impurities | Good for major impurities | Not suitable |
| Structural Info | No | Limited (MS) | Excellent | No |
| Sensitivity | High | High | Moderate | Low |
| Throughput | High | High | Moderate | Moderate |
| Cost | Moderate | Moderate | High | Low |
| Expertise Required | Moderate | Moderate | High | Low |
Conclusion and Recommendations
The selection of the most appropriate analytical method for determining the purity of N-benzyl-N-(n-butyl)carbamyl chloride depends on the specific requirements of the analysis.
-
For routine quality control and the quantification of the main component and known impurities, HPLC-UV and GC-FID are robust and reliable techniques.[1][3]
-
When identification of unknown impurities is necessary, coupling GC with Mass Spectrometry (GC-MS) is highly recommended.[]
-
NMR spectroscopy is unparalleled for definitive structural confirmation and can provide highly accurate quantitative data through qNMR.[3][12] It is particularly valuable during process development and for the characterization of reference standards.
-
Titration serves as a simple and cost-effective method for determining the assay of the active carbamoyl chloride, but it lacks the ability to profile impurities.[5]
A comprehensive purity assessment of N-benzyl-N-(n-butyl)carbamyl chloride should ideally employ a combination of these techniques. For instance, HPLC or GC can be used for routine purity checks, while NMR is used for initial structural verification and the characterization of any significant impurities identified by the chromatographic methods. This integrated approach ensures a thorough understanding of the material's quality, leading to more robust and reproducible synthetic outcomes.
References
- A Comparative Guide to Assessing the Purity of N,N-Bis(2-chloroethyl)carbamoyl Chloride - Benchchem. (n.d.).
- Effect of benzyl chloride impurities on reaction outcome - Benchchem. (n.d.).
- Separation of Benzyl chloride on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
- Analytical Services for Purity Determination - BOC Sciences. (n.d.).
- how to increase the purity of N-hexyl-N-methylcarbamoyl chloride derivatives - Benchchem. (n.d.).
- Carbamoylcholine chloride = 98 titration, crystalline 51-83-2 - Sigma-Aldrich. (n.d.).
- US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents. (n.d.).
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. - Semantic Scholar. (n.d.).
- Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1 , 2 - MDPI. (2025, September 26).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (2014, November 7).
- Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit. (2021, July 18).
- CAS No. 100-44-7 - Benzyl chloride - AccuStandard. (n.d.).
- Synthesis of N-(phenyl)carbamyl chloride - PrepChem.com. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- benzyl chloride (NMR Spectrum). (n.d.).
- Titrimetric Methods. (n.d.).
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra - SciSpace. (n.d.).
- Benzyl Chloride-impurities | Pharmaffiliates. (n.d.).
- Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI. (2023, September 3).
- Diethylthiocarbamyl Chloride - Organic Syntheses Procedure. (n.d.).
- N-(benzylcarbamoyl)carbamoyl chloride | C9H9ClN2O2 | CID 10443184 - PubChem. (n.d.).
- N-phenylcarbamoyl chloride | C7H6ClNO | CID 576741 - PubChem - NIH. (n.d.).
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions - SciSpace. (n.d.).
- US2542225A - Stabilized benzyl chloride - Google Patents. (n.d.).
- (PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - ResearchGate. (2023, September 1).
- Benzyl chloride - the NIST WebBook. (n.d.).
- Benzyl chloride - PENTA. (2025, April 7).
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. (2023, April 19).
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. (n.d.).
- Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... - ResearchGate. (n.d.).
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Safety Operating Guide
Personal protective equipment for handling N-benzyl-N-(n-butyl)carbamyl chloride
As a Senior Application Scientist, I approach the handling of N-benzyl-N-(n-butyl)carbamyl chloride not merely as a procedural requirement, but as an exercise in predictive risk management. This compound is a highly valuable electrophile, frequently utilized as a critical intermediate in the synthesis of complex ureas and pharmaceutically relevant compounds[1]. However, its reactivity profile demands uncompromising operational rigor.
Below is the comprehensive, field-proven guide to the safe handling, operational execution, and disposal of this chemical.
Mechanistic Toxicology & Reactivity Profile
To handle a chemical safely, you must first understand why it is dangerous. N-benzyl-N-(n-butyl)carbamyl chloride features a highly electrophilic carbonyl carbon bonded to a chloride leaving group.
-
Moisture Sensitivity & Pressurization: Carbamoyl chlorides react aggressively with ambient moisture to form an unstable carbamic acid intermediate[2]. This intermediate spontaneously decarboxylates, releasing stoichiometric amounts of hydrochloric acid (HCl) , carbon dioxide (CO2) , and N-benzyl-N-butylamine[2]. If moisture enters a sealed reagent bottle, the rapid evolution of CO2 gas can cause catastrophic overpressurization and container rupture[3].
-
Biological Toxicity: The electrophilic nature of the carbamoyl group allows it to act as a potent acylating agent. It can covalently bind to biological nucleophiles (such as DNA bases and tissue proteins). This mechanism is responsible for the severe chemical burns, lachrymatory effects, and the suspected germ cell mutagenicity associated with this class of compounds[3][4].
-
Inhalation Hazard: Vapors or aerosols generated during handling react with the moisture in the respiratory tract to generate localized HCl, leading to pulmonary edema and severe mucous membrane damage[4].
Caption: Mechanistic pathway of N-benzyl-N-(n-butyl)carbamyl chloride hydrolysis and biological toxicity.
Quantitative Risk & PPE Matrix
Standard laboratory attire is insufficient for handling suspected mutagens and corrosive lachrymators[5][6]. The following matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each.
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Zone | Required PPE | Mechanistic Justification |
| Hands | Double-gloved: Butyl rubber (outer), Nitrile (inner). | Carbamoyl chlorides rapidly permeate standard latex. Butyl provides superior resistance to halogenated organics. |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Hydrolysis in the vitreous humor generates HCl, causing irreversible corneal damage[3]. |
| Body | Flame-resistant (FR) lab coat + Tychem® apron. | Prevents dermal acylation and protects against exothermic runaway during quenching procedures. |
| Respiratory | Fume hood (Face velocity: 80-100 fpm). | Vapors are severe lachrymators. If handling outside a hood (strictly prohibited), a full-face respirator with ABEK filters is required[4][6]. |
Operational Workflow: Step-by-Step Handling
To ensure trustworthiness and safety, every protocol must be a self-validating system . Do not rely on assumptions; rely on observable chemical feedback. The following protocol is designed for setting up a standard amidation/urea synthesis[1].
Step 1: System Purging & Moisture Exclusion
-
Action: Assemble all glassware (oven-dried at 120°C) and purge the closed system with high-purity Argon or Nitrogen for at least 15 minutes.
-
Causality: Excluding ambient moisture prevents the premature hydrolysis of the carbamyl chloride, ensuring stoichiometric accuracy and preventing dangerous CO2 buildup inside the reaction vessel[2].
-
Validation: An oil bubbler attached to the Schlenk line should show a steady, uninterrupted flow of inert gas.
Step 2: Reagent Transfer
-
Action: Transfer N-benzyl-N-(n-butyl)carbamyl chloride using a gas-tight syringe equipped with a non-coring needle. Never pour the liquid open to the atmosphere.
-
Causality: Open pouring exposes the chemical to atmospheric moisture, degrading the reagent and releasing toxic HCl fumes into the hood.
-
Validation: The syringe plunger should move smoothly without gas expansion (bubbling) inside the barrel, which would indicate moisture contamination.
Step 3: Reaction Execution
-
Action: Add the carbamyl chloride dropwise to the amine/nucleophile solution (e.g., in dimethylacetamide) at a controlled temperature (often 0°C to 50°C, depending on the nucleophile)[1].
-
Causality: The reaction is exothermic. Dropwise addition controls the heat generation, preventing solvent boil-off and thermal degradation of the product.
Step 4: Quenching & Validation
-
Action: Upon reaction completion, quench residual carbamyl chloride by slowly transferring the mixture into a vigorously stirred, ice-cold (0°C) saturated solution of Sodium Bicarbonate (NaHCO3).
-
Causality: NaHCO3 is a mild base. It neutralizes the generated HCl without causing the aggressive, uncontrollable exothermic hydrolysis associated with strong bases like NaOH. The low temperature suppresses the kinetics of CO2 evolution.
-
Validation: The system is completely quenched only when the addition of further NaHCO3 produces zero effervescence (bubbling), and pH paper confirms the aqueous layer is stable at pH 7.0 - 8.0.
Caption: Step-by-step operational and disposal workflow for moisture-sensitive carbamyl chlorides.
Emergency Response & Spill Management
In the event of a spill inside the fume hood:
-
Do NOT use water. Adding water directly to a concentrated spill will cause rapid, violent generation of HCl gas and CO2[2].
-
Containment: Cover the spill immediately with a dry, inert absorbent material such as vermiculite or dry sand[5].
-
Neutralization: Carefully sweep the absorbed material into a highly ventilated, oversized polyethylene bucket. Slowly add a cold 5% sodium carbonate solution to the bucket to safely hydrolyze the chemical over 24 hours.
-
Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and flush the skin with copious amounts of water for a minimum of 15 minutes[3]. Seek immediate medical attention, bringing the SDS.
Disposal Plan
Unreacted N-benzyl-N-(n-butyl)carbamyl chloride and its reaction byproducts must never be disposed of down the drain.
-
Categorization: Segregate all quenched aqueous and organic layers into Halogenated Organic Waste containers[4].
-
Venting: Ensure waste containers are equipped with vented caps. Trace amounts of unquenched carbamyl chloride can slowly hydrolyze in the waste jug, generating CO2 that can burst a tightly sealed container.
References
-
Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea - PrepChem.com. PrepChem. 1
-
Carbamic chloride SDS, 463-72-9 Safety Data Sheets - ECHEMI. ECHEMI. 5
-
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.3
-
Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem. National Institutes of Health (NIH). 6
-
Carbamoyl Chloride Reagent | For Research Use - Benchchem. Benchchem. 2
-
Dimethylcarbamoyl chloride | 79-44-7 - ChemicalBook. ChemicalBook. 4
Sources
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- 2. Carbamoyl Chloride Reagent|For Research Use [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
